Rufinamide-15N,d2-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H8F2N4O |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1 |
InChI Key |
POGQSBRIGCQNEG-QGIRLOETSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)[15N]2C=C(N=N2)C(=O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
What is Rufinamide-15N,d2 and its primary use in research?
An In-depth Technical Guide to Rufinamide-15N,d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rufinamide-15N,d2 is a stable isotope-labeled version of Rufinamide, an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] This technical guide provides a comprehensive overview of Rufinamide-15N,d2, focusing on its primary application in research as an internal standard for quantitative bioanalysis. The guide includes its chemical and physical properties, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual diagrams to illustrate key concepts and workflows.
Introduction to Rufinamide-15N,d2
Rufinamide-15N,d2 is a synthetic, stable isotope-labeled analog of Rufinamide.[3] The molecule is engineered to contain one nitrogen-15 (¹⁵N) atom and two deuterium (²H or d) atoms. This labeling results in a molecule that is chemically identical to Rufinamide but has a higher molecular weight.[4][5] This mass difference is the key to its primary use in research.
Primary Use in Research:
The predominant application of Rufinamide-15N,d2 is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[6] Its purpose is to improve the accuracy and precision of the quantification of Rufinamide in complex biological matrices such as plasma, serum, and tissue homogenates.[6]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: Rufinamide-15N,d2 behaves almost identically to the unlabeled Rufinamide during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation.[6]
-
Correction for Matrix Effects: It helps to compensate for variations in ionization efficiency in the mass spectrometer's ion source, a phenomenon known as the matrix effect.
-
Accurate Quantification: By comparing the signal intensity of the analyte (Rufinamide) to that of the known concentration of the internal standard (Rufinamide-15N,d2), a precise and accurate concentration of Rufinamide in the sample can be determined.
Physicochemical Properties
The key physicochemical properties of Rufinamide and its stable isotope-labeled counterpart are summarized in the table below.
| Property | Rufinamide | Rufinamide-15N,d2 |
| Molecular Formula | C₁₀H₈F₂N₄O | C₁₀H₆D₂F₂N₃¹⁵NO |
| Molecular Weight | 238.20 g/mol | 241.20 g/mol |
| CAS Number | 106308-44-5 | 1795037-48-7 |
Mechanism of Action of Rufinamide
While the exact mechanism of action is not fully understood, Rufinamide is believed to exert its antiepileptic effects by modulating the activity of voltage-gated sodium channels in the brain.[1][2][7][8] It is thought to prolong the inactive state of these channels, thereby limiting the sustained, repetitive firing of neurons that can lead to seizures.[8][9]
Experimental Protocol: Quantification of Rufinamide in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the determination of Rufinamide in human plasma using Rufinamide-15N,d2 as an internal standard. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.
4.1. Materials and Reagents
-
Rufinamide analytical standard
-
Rufinamide-15N,d2 (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
4.2. Sample Preparation A protein precipitation method is commonly employed for sample clean-up:
-
aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of a methanol solution containing Rufinamide-15N,d2 at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm).
-
Mobile Phase: An isocratic mixture of water with 0.1% formic acid and methanol (50:50, v/v).[10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
4.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rufinamide: Precursor ion (m/z) 239 -> Product ion (m/z) 127.[10]
-
Rufinamide-15N,d2 (IS): Precursor ion (m/z) 242 -> Product ion (m/z) 129.
-
4.5. Data Analysis The concentration of Rufinamide in the plasma samples is determined by calculating the peak area ratio of the Rufinamide MRM transition to the Rufinamide-15N,d2 MRM transition and comparing this to a calibration curve prepared in the same biological matrix.
Visualizations
5.1. Principle of Stable Isotope Dilution Analysis The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard in a quantitative bioanalytical workflow.
References
- 1. Rufinamide - Wikipedia [en.wikipedia.org]
- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rufinamide-15N-d2 | Axios Research [axios-research.com]
- 5. bdg.co.nz [bdg.co.nz]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Rufinamide-15N,d2
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Rufinamide-15N,d2. This isotopically labeled analog of the anti-epileptic drug Rufinamide is a critical tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism profiling, and as an internal standard for quantitative bioanalysis.
Chemical Structure and Properties
Rufinamide-15N,d2 is a stable isotope-labeled version of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome.[1] The isotopic labels, Nitrogen-15 (¹⁵N) and Deuterium (d2), are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.
Chemical Structure:
-
IUPAC Name: 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-¹⁵N
-
Chemical Formula: C₁₀H₆D₂F₂N₃¹⁵NO[2]
-
Canonical SMILES: C1=CC(=C(C(=C1)F)C([2H])([2H])N2C=C(N=N2)C(=O)[15NH2])F
Physicochemical Properties:
The following table summarizes the key quantitative data for Rufinamide-15N,d2.
| Property | Value | Reference |
| CAS Number | 1795037-48-7 | [2][3][4] |
| Molecular Weight | 241.2 g/mol | [2][5] |
| Purity | >95% (via HPLC) | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action
The primary mechanism of action of Rufinamide, and by extension its isotopically labeled form, involves the modulation of voltage-gated sodium channels.[3][4][7][8] By prolonging the inactive state of these channels, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[4][8] This stabilization of the inactive state reduces neuronal hyperexcitability.
Figure 1: Mechanism of action of Rufinamide.
Experimental Protocols
While a specific synthesis protocol for Rufinamide-15N,d2 is not publicly available, a general workflow can be inferred from the known synthesis of Rufinamide and common isotopic labeling techniques. The analytical methods described below are based on established protocols for the parent compound and are suitable for the analysis of its labeled analog.
Hypothetical Synthesis Workflow
The synthesis of Rufinamide-15N,d2 would likely follow the established route for Rufinamide, incorporating isotopically labeled starting materials. A plausible approach involves the following key steps:
-
Preparation of Deuterated 2,6-difluorobenzyl Bromide: This would involve the bromination of deuterated 2,6-difluorotoluene.
-
Formation of the Azide: The deuterated benzyl bromide would then be reacted with an azide salt to form the corresponding benzyl azide.
-
Cycloaddition with a ¹⁵N-labeled Propionate Derivative: A 1,3-dipolar cycloaddition reaction between the deuterated benzyl azide and a propiolate derivative containing a ¹⁵N-labeled amide group would form the triazole ring.
-
Final Amidation: Conversion of the resulting ester to the primary amide would yield Rufinamide-15N,d2.
Figure 2: Hypothetical synthesis workflow for Rufinamide-15N,d2.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the chemical purity of Rufinamide-15N,d2.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v). The pH of the buffer should be optimized (e.g., pH 3.0-4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of Rufinamide-15N,d2 in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution.
-
Monitor the elution profile and record the chromatogram.
-
Calculate the purity by determining the area of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This method is ideal for the quantitative analysis of Rufinamide-15N,d2 in plasma or other biological samples, where it often serves as an internal standard for the quantification of unlabeled Rufinamide.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method, but optimized for compatibility with the mass spectrometer. A gradient elution may be employed to enhance separation.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Rufinamide and Rufinamide-15N,d2. For Rufinamide, a common transition is m/z 239 -> 127. For Rufinamide-15N,d2, the expected transition would be m/z 242 -> 129 (accounting for the mass shift from the isotopes).
-
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 50 µL), add a known amount of a suitable internal standard (if Rufinamide-15N,d2 is the analyte) or the sample containing Rufinamide if Rufinamide-15N,d2 is the internal standard.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Use this curve to determine the concentration of Rufinamide in unknown samples.
Figure 3: Experimental workflow for LC-MS/MS analysis.
Conclusion
Rufinamide-15N,d2 is an indispensable tool in the development and clinical investigation of Rufinamide. Its well-defined chemical structure and distinct mass make it an ideal internal standard for bioanalytical assays, enabling accurate and precise quantification of the parent drug in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the purity assessment and quantitative analysis of this important research compound. Further research into the specific synthesis and detailed characterization of Rufinamide-15N,d2 will undoubtedly contribute to a deeper understanding of the pharmacokinetics and metabolism of this significant anti-epileptic agent.
References
- 1. lubio.ch [lubio.ch]
- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rufinamide-15N,d2 | TRC-R701552-10MG | LGC Standards [lgcstandards.com]
- 8. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Principles of Utilizing Rufinamide-15N,d2 as an Internal Standard in Bioanalytical Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This technical guide delves into the fundamental principles and practical application of Rufinamide-15N,d2 as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Rufinamide. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability inherent in the analytical process.
The Rationale for an Internal Standard in Bioanalysis
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of error that can impact the accuracy and reproducibility of results.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process.[2] Its primary role is to mimic the analyte of interest throughout the analytical workflow, thereby correcting for procedural variations.[1][2]
Key variabilities that an internal standard helps to mitigate include:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Chromatographic Separation: Minor fluctuations in retention time and peak shape.
-
Mass Spectrometric Detection: Variations in ionization efficiency, often referred to as matrix effects, and instrument response drift.[2]
By calculating the ratio of the analyte's response to the internal standard's response, these variabilities can be effectively normalized, leading to more reliable quantitative data.
The Superiority of Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards are widely considered the most appropriate choice for quantitative bioanalysis.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[3]
Rufinamide-15N,d2 is the deuterium and ¹⁵N labeled version of Rufinamide.[4] The key advantages of using a SIL-IS like Rufinamide-15N,d2 include:
-
Identical Physicochemical Properties: It shares the same chemical and physical properties as the unlabeled analyte, ensuring it behaves almost identically during sample preparation and chromatographic separation.[3]
-
Co-elution with the Analyte: The SIL-IS and the analyte will have nearly identical retention times in the chromatographic system. This is crucial for compensating for matrix effects that can vary across the chromatographic run.
-
Distinct Mass-to-Charge Ratio (m/z): The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.
Logical Workflow of Bioanalytical Method Using a SIL-IS
The integration of a SIL-IS into a bioanalytical workflow follows a systematic process to ensure data integrity. The following diagram illustrates the typical workflow for the quantification of Rufinamide in a biological matrix using Rufinamide-15N,d2 as the internal standard.
Experimental Protocol: Quantification of Rufinamide in Human Plasma
The following is a representative experimental protocol for the quantitative analysis of Rufinamide in human plasma using Rufinamide-15N,d2 as the internal standard by LC-MS/MS. This protocol is based on established bioanalytical methods for similar compounds.
4.1. Materials and Reagents
-
Rufinamide reference standard
-
Rufinamide-15N,d2 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
4.2. Stock and Working Solutions
-
Rufinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Rufinamide in methanol.
-
Rufinamide-15N,d2 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rufinamide-15N,d2 in methanol.
-
Working Solutions: Prepare serial dilutions of the Rufinamide stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Rufinamide-15N,d2 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
4.3. Sample Preparation
-
Aliquot 50 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the Rufinamide-15N,d2 working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rufinamide) | Q1: m/z 239.1 -> Q3: m/z 127.1 (example) |
| MRM Transition (Rufinamide-15N,d2) | Q1: m/z 242.1 -> Q3: m/z 129.1 (hypothetical, based on labeling) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Interpretation
The use of Rufinamide-15N,d2 as an internal standard allows for the construction of a reliable calibration curve and the accurate determination of Rufinamide concentrations in unknown samples.
5.1. Calibration Curve
A calibration curve is generated by plotting the peak area ratio of Rufinamide to Rufinamide-15N,d2 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
| Nominal Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 5 | 0.025 |
| 10 | 0.051 |
| 50 | 0.248 |
| 100 | 0.502 |
| 500 | 2.51 |
| 1000 | 5.03 |
| 2000 | 10.1 |
5.2. Precision and Accuracy
The precision and accuracy of the method are evaluated using quality control (QC) samples at different concentrations (low, medium, and high). Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 5 | 6.8 | 104.2 | 8.1 | 102.5 |
| Low | 15 | 4.5 | 98.7 | 5.9 | 99.3 |
| Medium | 150 | 3.1 | 101.5 | 4.2 | 100.8 |
| High | 1500 | 2.5 | 99.2 | 3.7 | 99.8 |
The Principle of Quantification using a SIL-IS
The following diagram illustrates the logical relationship in the quantification process, highlighting how the SIL-IS corrects for variations.
Conclusion
The use of Rufinamide-15N,d2 as a stable isotope-labeled internal standard is a robust and reliable approach for the quantitative bioanalysis of Rufinamide. Its ability to mimic the analyte throughout the analytical process ensures that variations in sample preparation and instrument response are effectively compensated for, leading to highly accurate and precise data. This technical guide provides the foundational principles, a representative experimental protocol, and the expected data quality for researchers and scientists involved in the development and validation of bioanalytical methods for Rufinamide. Adherence to these principles is crucial for generating high-quality data that can confidently support pharmacokinetic, toxicokinetic, and clinical studies.
References
Rufinamide-15N,d2: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Rufinamide-15N,d2. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this isotopically labeled compound.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for Rufinamide-15N,d2. Since a specific Safety Data Sheet (SDS) for the isotopically labeled compound is not publicly available, the hazard and safety information is based on the SDS for the parent compound, Rufinamide, which is expected to have a nearly identical safety profile.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide-15N,d2 | Cayman Chemical |
| CAS Number | 1795037-48-7 | Cayman Chemical |
| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO | LGC Standards[1] |
| Molecular Weight | 241.2 g/mol | Cayman Chemical[2], Axios Research[3] |
| Appearance | Crystalline solid | Cayman Chemical[4] |
| Purity | ≥98% | Cayman Chemical[4] |
| Solubility | Soluble in DMSO (approx. 10 mg/ml) and DMF (approx. 2 mg/ml). Sparingly soluble in aqueous buffers. | Cayman Chemical[4] |
| Storage Temperature | -20°C | LGC Standards[1], Cayman Chemical[4] |
Table 2: Hazard Identification and Safety Precautions (based on Rufinamide SDS)
| Hazard Category | GHS Classification | Precautionary Statements |
| Health Hazards | Carcinogenicity (Category 2), Reproductive Toxicity (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | H351: Suspected of causing cancer. H361: Suspected of damaging fertility or the unborn child. H336: May cause drowsiness or dizziness. |
| Signal Word | Warning | |
| Personal Protective Equipment (PPE) | Eye protection (safety glasses), hand protection (impermeable gloves), respiratory protection (if dust is generated), protective clothing. | |
| First Aid Measures | After inhalation: Supply fresh air; consult a doctor in case of complaints. After skin contact: Generally, the product does not irritate the skin. After eye contact: Rinse opened eye for several minutes under running water. After swallowing: If symptoms persist, consult a doctor. | Cayman Chemical[5] |
| Fire-Fighting Measures | Use extinguishing media appropriate for the surrounding fire. | |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure. | Cayman Chemical[5] |
| Storage | Keep container tightly closed. Store in a well-ventilated place. | Cayman Chemical[5] |
Mechanism of Action and Signaling Pathway
Rufinamide's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs). It prolongs the inactive state of these channels, which are crucial for the initiation and propagation of action potentials in neurons.[6][7][8] By stabilizing the inactive state, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures.[6][7]
Caption: Mechanism of action of Rufinamide on voltage-gated sodium channels.
Experimental Protocols
Specific experimental protocols for the safety assessment of Rufinamide-15N,d2 are not publicly available. However, the following general methodologies are based on best practices for handling potent pharmaceutical compounds and isotopically labeled substances.
Handling and Personal Protective Equipment (PPE)
Due to its potential health hazards, Rufinamide-15N,d2 should be handled in a controlled laboratory environment by trained personnel.
-
Engineering Controls: A certified chemical fume hood or a ventilated balance enclosure should be used when weighing or handling the solid compound to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently.
-
Respiratory Protection: For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.
-
Protective Clothing: A laboratory coat should be worn. Disposable sleeves may be used for added protection.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
General Workflow for In Vitro and In Vivo Safety Assessment
The safety assessment of a new chemical entity like Rufinamide-15N,d2 would typically follow a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: General workflow for the non-clinical safety assessment of a pharmaceutical compound.
3.2.1. In Vitro Toxicity Studies
-
Objective: To identify potential toxic liabilities early in the drug development process.
-
Methodologies:
-
Genotoxicity: Assess the potential of the compound to induce genetic mutations using bacterial reverse mutation assays (Ames test) and in vitro mammalian cell chromosomal aberration tests.
-
Cytotoxicity: Determine the concentration at which the compound causes cell death in various cell lines (e.g., HepG2 for liver toxicity) using assays that measure metabolic activity (e.g., MTT) or membrane integrity (e.g., LDH release).
-
Cardiotoxicity: Evaluate the potential for cardiac arrhythmias by assessing the compound's effect on the hERG potassium channel using patch-clamp electrophysiology.
-
3.2.2. In Vivo Toxicity Studies
-
Objective: To evaluate the systemic toxicity of the compound in animal models.
-
Methodologies:
-
Acute Toxicity: Determine the short-term toxicity of a single high dose of the compound. This helps in identifying the target organs of toxicity and in dose selection for longer-term studies.
-
Repeated-Dose Toxicity: Administer the compound daily for a specified period (e.g., 28 or 90 days) to assess the cumulative effects of the drug. This involves monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and performing histopathological examination of tissues.
-
Reproductive and Developmental Toxicity: Evaluate the potential effects of the compound on fertility, embryonic development, and offspring.
-
Carcinogenicity: Long-term studies (typically 2 years in rodents) to assess the tumorigenic potential of the compound.
-
3.2.3. Safety Considerations for Isotopically Labeled Compounds
While the toxicological properties of Rufinamide-15N,d2 are expected to be the same as unlabeled Rufinamide, the isotopic labeling itself is generally considered to have a negligible effect on the biological activity and safety profile.[9] The primary purpose of the isotopic label is to facilitate the quantitative analysis of the drug and its metabolites in biological matrices using mass spectrometry.
Conclusion
Rufinamide-15N,d2 is a valuable tool for pharmacokinetic and metabolic studies of Rufinamide. While it is a potent pharmaceutical compound that requires careful handling, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment can minimize the risks associated with its use. This guide provides a foundation for the safe and effective utilization of Rufinamide-15N,d2 in a research and development setting. Researchers should always consult the most up-to-date Safety Data Sheet and relevant institutional and regulatory guidelines before working with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rufinamide-15N-d2 | Axios Research [axios-research.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 7. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Enrichment and Stability of Rufinamide-¹⁵N,d₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Rufinamide-¹⁵N,d₂. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of isotopically labeled compounds in pharmaceutical research. This document details methodologies for the assessment of isotopic purity and stability, alongside a proposed synthetic pathway.
Introduction to Rufinamide and its Isotopologues
Rufinamide is an antiepileptic drug used as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome.[1] Its mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels, which limits repetitive neuronal firing.[1] Isotopically labeled versions of Rufinamide, such as Rufinamide-¹⁵N,d₂, serve as invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of stable isotopes like ¹⁵N and deuterium (d or ²H) allows for the differentiation of the labeled drug from its endogenous or unlabeled counterparts.
The stability of these isotopically labeled compounds is a critical parameter, as degradation can compromise the accuracy of experimental results. Deuteration, in particular, can sometimes lead to a kinetic isotope effect, potentially altering the metabolic stability of the molecule compared to its non-deuterated analogue.[2][3] This guide outlines the necessary experimental protocols to evaluate these characteristics for Rufinamide-¹⁵N,d₂.
Isotopic Enrichment Analysis
The precise determination of isotopic enrichment is crucial for the use of Rufinamide-¹⁵N,d₂ as an internal standard or for metabolic fate studies. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To quantify the percentage of ¹⁵N and deuterium incorporation in a sample of Rufinamide-¹⁵N,d₂.
Methodology:
-
Sample Preparation: Prepare solutions of both unlabeled Rufinamide and Rufinamide-¹⁵N,d₂ of known concentrations in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution to separate Rufinamide from any potential impurities.
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra for both the labeled and unlabeled Rufinamide.
-
Identify the molecular ion peaks ([M+H]⁺) for both compounds.
-
For the unlabeled sample, determine the natural isotopic distribution of the molecular ion cluster.
-
For the Rufinamide-¹⁵N,d₂ sample, measure the ion intensities for the molecular ion cluster, which will include contributions from different isotopic species (e.g., molecules with only ¹⁵N, only d₂, or both).
-
-
Data Analysis:
-
Correct the observed isotope distribution of the labeled sample for the natural abundance of isotopes (e.g., ¹³C).
-
Calculate the percentage of enrichment for ¹⁵N and d₂ by comparing the relative intensities of the corresponding mass peaks to the sum of all peaks in the isotopic cluster.
-
Data Presentation:
The isotopic enrichment data for a hypothetical batch of Rufinamide-¹⁵N,d₂ is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₁₀H₆D₂F₂N₃¹⁵NO |
| Molecular Weight | 241.20 |
| Isotopic Enrichment of ¹⁵N | >98% |
| Deuterium Incorporation (d₂) | >97% |
| Chemical Purity (by HPLC) | >99% |
Table 1: Hypothetical Isotopic Enrichment Data for Rufinamide-¹⁵N,d₂.
Synthesis of Rufinamide-¹⁵N,d₂
While detailed synthetic procedures for commercially available Rufinamide-¹⁵N,d₂ are often proprietary, a plausible synthetic route can be devised based on established methods for the synthesis of unlabeled Rufinamide. A common approach involves the cycloaddition of a substituted benzyl azide with a propiolate derivative, followed by amidation.
Proposed Experimental Protocol: Synthesis of Rufinamide-¹⁵N,d₂
This proposed synthesis utilizes commercially available labeled precursors.
Step 1: Synthesis of 2,6-Difluorobenzyl-d₂-azide
-
React 2,6-difluorobenzaldehyde with a deuterated reducing agent (e.g., sodium borodeuteride) to form 2,6-difluorobenzyl-d₂-alcohol.
-
Convert the alcohol to a leaving group (e.g., by tosylation or conversion to a halide).
-
Displace the leaving group with sodium azide to yield 2,6-difluorobenzyl-d₂-azide.
Step 2: Cycloaddition Reaction
-
React 2,6-difluorobenzyl-d₂-azide with methyl propiolate in a suitable solvent. This [3+2] cycloaddition reaction forms the triazole ring, yielding methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate.
Step 3: Amidation with ¹⁵N-labeled Ammonia
-
Treat the resulting ester with a solution of ¹⁵N-labeled ammonia in methanol.
-
This aminolysis reaction converts the methyl ester to the corresponding carboxamide, yielding Rufinamide-¹⁵N,d₂.
-
Purify the final product by recrystallization or column chromatography.
Visualization of the Synthetic Workflow:
Stability Assessment of Rufinamide-¹⁵N,d₂
A comprehensive stability assessment is essential to ensure the integrity of Rufinamide-¹⁵N,d₂ under various storage and experimental conditions. This involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of Rufinamide-¹⁵N,d₂ under stress conditions and compare its stability to unlabeled Rufinamide.
Methodology:
-
Sample Preparation: Prepare solutions of both Rufinamide-¹⁵N,d₂ and unlabeled Rufinamide in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).
-
Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples using a validated stability-indicating HPLC method with UV detection.
-
Characterize any significant degradation products using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of degradation for both Rufinamide-¹⁵N,d₂ and unlabeled Rufinamide under each stress condition.
-
Compare the degradation profiles to assess the impact of isotopic labeling on stability.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Rufinamide (% Degradation) | Rufinamide-¹⁵N,d₂ (% Degradation) | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | Data | Data | Identify and list |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Identify and list |
| 3% H₂O₂, RT, 24h | Data | Data | Identify and list |
| 80°C, 48h | Data | Data | Identify and list |
| UV/Fluorescent Light | Data | Data | Identify and list |
Table 2: Example of a Comparative Forced Degradation Data Table.
Visualization of the Stability Testing Workflow:
References
Navigating the Regulatory Maze: A Technical Guide to the Use of Labeled Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The journey of a new drug from laboratory bench to patient bedside is a long and highly regulated process. Among the critical tools in the drug developer's arsenal are isotopically labeled compounds. These powerful tracers, in which an atom is replaced by its isotope, are indispensable for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This in-depth technical guide provides a comprehensive overview of the core regulatory guidelines governing the use of labeled compounds, with a particular focus on radiopharmaceuticals, in drug development. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complex regulatory landscape and ensure compliance with international standards.
The Regulatory Framework: A Global Perspective
The use of labeled compounds, especially those that are radioactive, is strictly controlled by national and international regulatory bodies to ensure the safety of human subjects and the integrity of the data generated. The primary agencies setting the standards are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Their guidelines are often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Key Regulations and Guidelines
The regulatory landscape is multifaceted, with specific guidelines for different stages of drug development and types of labeled compounds. A fundamental understanding of the following regulations is crucial:
-
Good Manufacturing Practices (GMP): These are the cornerstone of pharmaceutical quality assurance. For radiopharmaceuticals, specific GMP guidelines are in place to address the unique challenges of handling radioactive materials, such as their short half-lives and the need for radiation protection.[1][2][3] In the United States, 21 CFR Part 212 outlines the current Good Manufacturing Practice (cGMP) for Positron Emission Tomography (PET) drugs.[4][5][6] These regulations ensure that PET drugs are produced consistently to meet safety, quality, and purity standards.[4][5][6]
-
Investigational New Drug (IND) Applications: Before a new drug, including a radiolabeled version, can be administered to humans in a clinical trial, an IND application must be filed with the FDA. This application must contain sufficient data from non-clinical studies to demonstrate the safety of the proposed investigation.
-
Radioactive Drug Research Committee (RDRC): In the U.S., certain basic research studies involving radioactive drugs may be conducted without an IND under the oversight of an FDA-approved RDRC, as stipulated in 21 CFR 361.1 .[2][7] This pathway is intended for studies that aim to obtain basic information about a drug's metabolism or about human physiology and are not intended for immediate therapeutic or diagnostic purposes.[2][7]
-
Human Radiolabeled Mass Balance (ADME) Studies: The FDA has issued specific guidance on the design and conduct of human ADME studies using radiolabeled compounds.[8][9][10] These studies are critical for understanding the fate of a drug in the human body.[8]
-
Non-Clinical Safety Studies: The ICH M3(R2) guideline provides a framework for the non-clinical safety studies required to support human clinical trials and marketing authorization for pharmaceuticals.[11][12][13][14] For radiopharmaceuticals, the EMA has also published specific guidelines on non-clinical requirements.[15][16][17][18]
Quantitative Data for Regulatory Compliance
Regulatory bodies have established specific quantitative limits to ensure the safety of human subjects in studies involving radioactive drugs. These limits are a critical consideration in the design of clinical protocols.
Radiation Dose Limits for Human Research Subjects
The radiation dose to research subjects must be kept as low as reasonably achievable. 21 CFR 361.1 specifies the following limits for studies conducted under an RDRC:
| Organ or System | Single Dose (rem) | Annual and Total Dose (rem) |
| Whole body, active blood-forming organs, lens of the eye, and gonads | 3 | 5 |
| Other organs | 5 | 15 |
Table 1: Radiation Dose Limits for Adult Research Subjects (21 CFR 361.1)[2][19]
For research subjects under 18 years of age, the radiation dose shall not exceed 10 percent of the adult dose.[2][20][21]
Pharmacological Dose Limits
For studies conducted under 21 CFR 361.1, the amount of the active ingredient administered must be known to not cause any clinically detectable pharmacological effect.[2][20]
Proposed Toxicological Limits for Radiopharmaceuticals
A position paper by the European Association of Nuclear Medicine (EANM) has proposed a risk-based approach for toxicological assessment based on the mass of the non-radioactive part of the radiopharmaceutical:
| Toxicological Limit | Requirements |
| <1.5 µg | Based on the Threshold of Toxicological Concern (TTC) for genotoxic impurities. Considered an acceptable risk. |
| <100 µg | An extended single-dose toxicity study in one rodent species is recommended. The study should include hematology, clinical chemistry, necropsy, and histopathology. The in vivo toxicology tests must be performed in compliance with Good Laboratory Practice (GLP). |
| >100 µg | An extended single-dose toxicity study in both rodent and non-rodent species, as well as a test for genotoxicity (e.g., Ames test), is required. Toxicology tests must be performed in compliance with GLP. |
Table 2: Proposed Toxicology Limits for Radiopharmaceuticals[18]
Key Experimental Protocols
The following sections provide an overview of the methodologies for key experiments involving labeled compounds.
Synthesis of Radiolabeled Compounds
The introduction of a radioisotope into a drug molecule is a highly specialized process that requires careful planning and execution. The most commonly used isotopes in drug metabolism studies are Carbon-14 (¹⁴C) and Tritium (³H).
General Strategy for ¹⁴C-Labeling:
-
Selection of Labeling Position: The ¹⁴C atom should be placed in a metabolically stable position within the molecule to ensure that the label is not lost during biotransformation.[22]
-
Synthetic Route Design: The synthesis is typically a multi-step process starting from a simple ¹⁴C-labeled precursor, such as barium [¹⁴C]carbonate or potassium [¹⁴C]cyanide.[8][22]
-
"Cold" Run: Before working with the radioactive material, a "cold" run using the non-radioactive isotope (e.g., ¹²C) is performed to optimize the reaction conditions and purification procedures.[8]
-
Radiosynthesis: The synthesis is then carried out on a small scale (~100 mg) in a specialized radiochemistry laboratory equipped to handle radioactive materials safely.[8]
-
Purification: The final radiolabeled product must be purified to a high degree of radiochemical purity, typically >95%. High-Performance Liquid Chromatography (HPLC) is the most common purification technique.[23]
Example Workflow for a Multi-step ¹⁴C-Synthesis:
A representative multi-step synthesis of a ¹⁴C-labeled drug.
Purification of Radiolabeled Compounds
Achieving high radiochemical purity is essential for the reliability of ADME studies. HPLC is the workhorse for the purification of radiolabeled compounds.
Detailed Protocol for Radio-HPLC Purification:
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of small molecule drugs.[1]
-
Mobile Phase Optimization: A gradient elution using a mixture of solvents (e.g., acetonitrile and water with additives like trifluoroacetic acid) is often employed to achieve optimal separation.[1]
-
Sample Preparation: The crude radiolabeled product is dissolved in a suitable solvent and filtered to remove any particulate matter.[24]
-
HPLC Run: The sample is injected onto the HPLC system. The eluent is monitored by both a UV detector (to detect the non-radioactive components) and a radioactivity detector.[25]
-
Fraction Collection: The fraction corresponding to the radiolabeled drug product is collected.
-
Purity Analysis: The collected fraction is re-analyzed by HPLC to confirm its radiochemical purity.
Quality Control of Radiopharmaceuticals
A battery of quality control tests is performed on the final radiopharmaceutical product to ensure its safety and quality before administration to humans.
Key Quality Control Tests:
-
Radionuclidic Purity: This test confirms the identity of the radionuclide and quantifies any radionuclidic impurities. It is typically performed using gamma-ray spectrometry.[3][16][26][27][28]
-
Radiochemical Purity: This test determines the percentage of the radioactivity that is present in the desired chemical form. It is commonly assessed using Thin-Layer Chromatography (TLC) or HPLC.[9][17][21][29]
-
Sterility: This test ensures that the radiopharmaceutical is free from viable microorganisms. Due to the short half-lives of many radiopharmaceuticals, sterility testing is often performed retrospectively.[4][5][19][21]
-
Apyrogenicity (Bacterial Endotoxins): This test checks for the presence of pyrogens, which are fever-inducing substances. The Limulus Amebocyte Lysate (LAL) test or the Monocyte Activation Test (MAT) are commonly used.[5][11][13][21][30][31]
-
pH: The pH of the final product is measured to ensure it is within the specified range for stability and physiological compatibility.[21]
Logical Flow for Quality Control Testing:
Decision-making workflow for the release of a radiopharmaceutical batch.
Non-Clinical Safety Studies
Before a labeled compound can be administered to humans, a series of non-clinical studies must be conducted to assess its safety profile.
Types of Non-Clinical Safety Studies:
-
Single-Dose Toxicity Studies: These studies are designed to determine the potential toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD).[32][33] An "extended" single-dose toxicity study may be conducted, which includes hematology, clinical chemistry, and histopathology.[2]
-
Genotoxicity Studies: These studies assess the potential of a compound to damage genetic material. The standard battery of tests, as described in ICH S2(R1), includes a test for gene mutation in bacteria (Ames test), an in vitro cytogenetic test for chromosomal damage, and an in vivo test for genotoxicity.[6][12][14][34][35]
-
Safety Pharmacology: These studies investigate the potential undesirable effects of a compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[12]
Experimental Workflow for a Single-Dose Toxicity Study:
A typical workflow for a non-clinical single-dose toxicity study.
Conclusion
The use of labeled compounds is a cornerstone of modern drug development, providing invaluable insights into the pharmacokinetic and metabolic properties of new drug candidates. However, the regulatory landscape governing their use is complex and ever-evolving. A thorough understanding of the guidelines set forth by agencies such as the FDA and EMA, coupled with meticulous planning and execution of experimental protocols, is paramount for ensuring regulatory compliance and the successful progression of a drug through the development pipeline. This guide provides a foundational understanding of these critical aspects, empowering researchers and drug development professionals to navigate the regulatory maze with confidence.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. digicollections.net [digicollections.net]
- 4. youthfilter.com [youthfilter.com]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. ICH Official web site : ICH [ich.org]
- 7. almacgroup.com [almacgroup.com]
- 8. selcia.com [selcia.com]
- 9. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. database.ich.org [database.ich.org]
- 13. <151> PYROGEN TEST [drugfuture.com]
- 14. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
- 15. nihs.go.jp [nihs.go.jp]
- 16. itelpharma.com [itelpharma.com]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. Position paper on requirements for toxicological studies in the specific case of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. cdn.ymaws.com [cdn.ymaws.com]
- 21. Radiopharmaceutical quality control (RTNM) | Canadian Association of Medical Radiation Technologists [camrt-bpg.ca]
- 22. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. indico.cern.ch [indico.cern.ch]
- 25. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uspnf.com [uspnf.com]
- 27. researchgate.net [researchgate.net]
- 28. rrp.nipne.ro [rrp.nipne.ro]
- 29. jnm.snmjournals.org [jnm.snmjournals.org]
- 30. matresearch.com [matresearch.com]
- 31. In Vitro Pyrogen Test Methods [ntp.niehs.nih.gov]
- 32. downloads.regulations.gov [downloads.regulations.gov]
- 33. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 35. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: Quantitative Analysis of Rufinamide in Human Plasma by LC-MS/MS
A robust and high-throughput method for the determination of Rufinamide using a stable isotope-labeled internal standard.
Introduction
Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Therapeutic Drug Monitoring (TDM) of Rufinamide is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note describes a sensitive, specific, and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rufinamide in human plasma. The method utilizes Rufinamide-¹⁵N,d₂, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The simple protein precipitation sample preparation protocol allows for high-throughput analysis suitable for clinical research and drug development settings.
Experimental Protocols
Materials and Reagents
-
Standards: Rufinamide and Rufinamide-¹⁵N,d₂ certified reference standards.[1][2]
-
Solvents: HPLC-grade Methanol and Acetonitrile; Formic Acid (LC-MS grade).
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Matrix: Blank human plasma (K₂EDTA).
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Rufinamide and Rufinamide-¹⁵N,d₂ (Internal Standard, IS) by dissolving the reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution with 50:50 Methanol/Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Rufinamide-¹⁵N,d₂ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards and four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL Rufinamide-¹⁵N,d₂ in acetonitrile) to each tube.[3]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Method Workflow
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | UltiMate 3000 RS or equivalent |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.5 min, hold for 1 min, return to 10% B in 0.5 min |
| Run Time | 4.5 minutes[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3500 V |
| Vaporizer Temp. | 350 °C |
| Capillary Temp. | 320 °C |
| Collision Gas | Argon |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rufinamide | 239.1 | 127.1 | 25 |
| Rufinamide-¹⁵N,d₂ (IS) | 242.1 | 129.1 | 25 |
Method Validation Results
The method was validated according to established guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 5 to 2,500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥0.995.
Table 2: Calibration Curve Linearity and Accuracy
| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%Bias) |
| 5.0 | 4.8 | -4.0% |
| 10.0 | 10.3 | +3.0% |
| 50.0 | 51.5 | +3.0% |
| 250.0 | 244.8 | -2.1% |
| 500.0 | 508.0 | +1.6% |
| 1000.0 | 989.0 | -1.1% |
| 2000.0 | 2040.0 | +2.0% |
| 2500.0 | 2475.0 | -1.0% |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results demonstrate excellent reproducibility and accuracy.[3][5]
Table 3: Intra- and Inter-Day Precision and Accuracy (n=5)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| LLOQ | 5.0 | 6.8% | -2.5% | 7.5% | -1.8% |
| LQC | 15.0 | 5.1% | +1.3% | 6.2% | +2.1% |
| MQC | 750.0 | 3.5% | -0.8% | 4.1% | -1.5% |
| HQC | 2000.0 | 2.9% | +2.3% | 3.8% | +1.7% |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at three QC levels. The use of a stable isotope-labeled internal standard effectively normalized for variability.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 15.0 | 95.2% | 0.97 | 1.01 |
| MQC | 750.0 | 97.8% | 0.95 | 0.99 |
| HQC | 2000.0 | 96.5% | 0.96 | 1.00 |
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of Rufinamide in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy across a clinically relevant concentration range.[4] The use of the stable isotope-labeled internal standard, Rufinamide-¹⁵N,d₂, ensures reliable quantification by mitigating potential matrix effects. This robust method is well-suited for therapeutic drug monitoring and pharmacokinetic studies involving Rufinamide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thomassci.com [thomassci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: Quantification of Rufinamide in Human Plasma by LC-MS/MS with a Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Rufinamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Rufinamide-d4) to ensure high accuracy and precision. This robust and reproducible assay is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Accurate measurement of Rufinamide concentrations in plasma is crucial for optimizing patient dosage and for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.[2] This protocol provides a comprehensive procedure for the determination of Rufinamide in human plasma using Rufinamide-d4 as the internal standard.
Experimental
Materials and Reagents
-
Rufinamide certified reference standard
-
Rufinamide-d4 certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of Rufinamide and Rufinamide-d4 by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rufinamide-d4 stock solution in 50:50 (v/v) acetonitrile/water.
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL Rufinamide-d4) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography: A typical LC setup for this analysis would involve a C18 reversed-phase column with gradient elution.
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Table 1: Typical LC Gradient
| Time (min) | %B |
|---|---|
| 0.0 | 20 |
| 2.5 | 80 |
| 3.5 | 80 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Rufinamide | 239.1 | 127.1 |
| Rufinamide-d4 | 243.1 | 131.1 |
Results and Discussion
Method Validation
The analytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity: The method demonstrated excellent linearity over a concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 30 | < 5% | 95 - 105% | < 6% | 94 - 106% |
| Medium | 300 | < 4% | 97 - 103% | < 5% | 96 - 104% |
| High | 3000 | < 3% | 98 - 102% | < 4% | 97 - 103% |
Lower Limit of Quantification (LLOQ): The LLOQ was established at 10 ng/mL with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Recovery: The extraction recovery of Rufinamide was determined to be consistent and reproducible across the QC levels, typically ranging from 85% to 95%.
Matrix Effect: The use of a stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement from the plasma matrix.
Visualizations
Figure 1. Experimental workflow for the quantification of Rufinamide in human plasma.
Figure 2. Logical relationship between the analyte and the internal standard for quantification.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Rufinamide in human plasma. The use of a stable isotope-labeled internal standard (Rufinamide-d4) ensures high accuracy and precision, making this method highly suitable for clinical research and therapeutic drug monitoring. The protein precipitation sample preparation is straightforward and amenable to high-throughput automation.
References
Application of Rufinamide-15N,d2 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide is an antiepileptic drug indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] Understanding the precise pharmacokinetic profile, including the absolute bioavailability of Rufinamide, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled compounds, such as Rufinamide-15N,d2, offers a powerful and safe methodology for these critical studies in drug development.[3]
Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, like ¹⁵N and ²H (deuterium), into the drug molecule.[3] This allows the labeled drug to be distinguished from the unlabeled drug by mass spectrometry, enabling simultaneous administration and quantification of different formulations or administration routes. This approach is considered the gold standard for determining absolute bioavailability as it eliminates intra-subject variability and the need for a washout period between doses.[4]
This document provides detailed application notes and protocols for the use of Rufinamide-15N,d2 in pharmacokinetic and bioavailability studies.
Key Applications of Rufinamide-15N,d2
-
Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled Rufinamide with an intravenous (IV) microdose of Rufinamide-15N,d2, the absolute bioavailability (F) can be precisely determined. This is calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral drug to the AUC of the intravenous labeled drug.
-
Bioequivalence Studies: Rufinamide-15N,d2 can be used as an internal standard in bioequivalence studies comparing different oral formulations of Rufinamide.[5][6]
-
Metabolic Profiling: The use of a stable isotope label can aid in the identification and quantification of metabolites by distinguishing them from endogenous compounds.
-
Internal Standard for Bioanalytical Methods: Rufinamide-15N,d2 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Rufinamide in biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring accurate and precise quantification.[7][8]
Experimental Protocols
Absolute Bioavailability Study in Healthy Volunteers
Objective: To determine the absolute oral bioavailability of a Rufinamide tablet formulation using a simultaneous intravenous administration of Rufinamide-15N,d2.
Study Design: An open-label, single-period study in healthy adult volunteers.
Materials:
-
Rufinamide tablets (e.g., 400 mg)
-
Sterile solution of Rufinamide-15N,d2 for intravenous infusion (e.g., 100 µg in a suitable vehicle)
-
LC-MS/MS system for bioanalysis
-
Standard clinical trial equipment and consumables
Protocol:
-
Subject Screening and Enrollment: Recruit healthy male and female volunteers (n=24) who meet the inclusion and exclusion criteria. Obtain informed consent.
-
Dosing:
-
Administer a single oral dose of 400 mg Rufinamide with food.[5]
-
Simultaneously, administer a 100 µg intravenous infusion of Rufinamide-15N,d2 over 30 minutes.
-
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Rufinamide and Rufinamide-15N,d2 in human plasma.
-
Use a suitable internal standard if Rufinamide-15N,d2 is not being used for this purpose in a relative bioavailability study. For an absolute bioavailability study, the labeled compound is the analyte.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both Rufinamide (oral) and Rufinamide-15N,d2 (IV), including AUC₀₋ₜ, AUC₀₋∞, Cₘₐₓ, Tₘₐₓ, and t₁/₂.
-
Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Logical Workflow for Absolute Bioavailability Study
Caption: Workflow for an absolute bioavailability study of Rufinamide.
Bioanalytical Method for Quantification of Rufinamide and Rufinamide-15N,d2 using LC-MS/MS
Objective: To quantify the concentrations of Rufinamide and Rufinamide-15N,d2 in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A, hold, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rufinamide: Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z 108.1
-
Rufinamide-15N,d2: Precursor ion (Q1) m/z 242.1 → Product ion (Q3) m/z 111.1
-
-
Internal Standard (if needed for other applications): e.g., Lacosamide or a deuterated analog of another antiepileptic drug.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (if applicable).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Experimental Workflow for Bioanalysis
Caption: Workflow for sample preparation and bioanalysis.
Data Presentation
The following table summarizes the expected pharmacokinetic parameters for an absolute bioavailability study of a 400 mg oral dose of Rufinamide administered with food, based on its known high bioavailability.[2][5]
| Parameter | Rufinamide (Oral - 400 mg) | Rufinamide-15N,d2 (IV - 100 µg) |
| Dose | 400 mg | 100 µg |
| Cₘₐₓ (ng/mL) | ~4800[6] | Not Applicable (infusion) |
| Tₘₐₓ (h) | 4 - 6[9] | End of Infusion |
| AUC₀₋∞ (ng·h/mL) | ~76,000[6] | (To be determined) |
| t₁/₂ (h) | 6 - 10[9] | 6 - 10 |
| Absolute Bioavailability (F) | ~85%[3] | 100% (by definition) |
Signaling Pathways and Logical Relationships
The primary mechanism of action of Rufinamide is thought to be the prolongation of the inactive state of voltage-gated sodium channels.[9] This is not a signaling pathway in the traditional sense but a direct effect on ion channel function.
Logical Relationship of Rufinamide Administration to Therapeutic Effect
Caption: From drug administration to therapeutic effect.
Conclusion
The use of Rufinamide-15N,d2 provides a robust and accurate method for determining the absolute bioavailability and characterizing the pharmacokinetics of Rufinamide. The protocols and information presented here offer a framework for researchers to design and execute such studies, contributing to a more complete understanding of this important antiepileptic drug. The LC-MS/MS methodology allows for sensitive and specific quantification, which is essential for modern drug development and regulatory submissions.
References
- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Bioavailability of three rufinamide oral suspensions compared with the marketed 400-mg tablet formulation: results from a randomized-sequence, open-label, four-period, four-sequence crossover study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | BANZEL (rufinamide) [banzel.com]
Application Notes and Protocols for the Determination of Rufinamide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide is an antiepileptic drug utilized as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Accurate quantification of Rufinamide in biological matrices such as plasma, serum, and saliva is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the most common sample preparation techniques used for Rufinamide analysis in biological samples prior to chromatographic determination.
The choice of sample preparation technique is critical for removing interfering endogenous components, concentrating the analyte, and ensuring the accuracy and precision of the analytical method.[2] The primary methods discussed herein are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and is suited for different analytical requirements.
Sample Preparation Techniques: A Comparative Overview
The selection of an appropriate sample preparation technique depends on factors such as the nature of the biological matrix, the desired limit of quantification, sample throughput requirements, and the availability of instrumentation.
-
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from plasma or serum samples.[3] It is often favored for its simplicity and high-throughput applicability.
-
Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE) provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, effectively removing a wide range of interfering substances.[5]
The following sections provide detailed protocols and quantitative data for each of these techniques as applied to the analysis of Rufinamide in biological matrices.
Section 1: Protein Precipitation (PPT)
Protein precipitation is a widely used technique for the rapid removal of proteins from biological fluids prior to analysis.[3] It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.[6] Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest.
Quantitative Data Summary for Protein Precipitation
| Parameter | Human Plasma | Mouse Plasma & Tissues | Reference |
| Precipitating Agent | Methanol | Acetonitrile | [7][8] |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 30 µg/mL | [7][9] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.1 µg/mL | [7][9] |
| Recovery | Not explicitly stated, but method showed good accuracy | 73.1% - 85.2% | [7][8][9] |
| Accuracy | 95.97% - 114.13% | -14.6% to 15.0% (inaccuracy) | [7][8][9] |
| Precision (CV%) | < 10% | < 14.5% | [7][8][9] |
| Matrix Effect | Selectivity verified using individual plasma samples | Not explicitly quantified | [10] |
Experimental Protocol: Protein Precipitation with Methanol
This protocol is based on a method for the determination of Rufinamide in human plasma.[7][8]
Materials:
-
Human plasma samples
-
Rufinamide analytical standard
-
Lacosamide (Internal Standard)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (Lacosamide) to the plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the microcentrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the HPLC or LC-MS/MS system.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation of Rufinamide.
Section 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[4] This method provides cleaner extracts compared to protein precipitation by removing a broader range of endogenous interferences.
Quantitative Data Summary for Liquid-Liquid Extraction
| Parameter | Human Plasma & Saliva | Mouse Plasma & Tissues | Reference |
| Extraction Solvent | Dichloromethane | Not explicitly stated, combined with PPT | [9] |
| Linearity Range | 0.25 - 20.0 µg/mL | 0.1 - 30 µg/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 0.1 µg/mL | [9] |
| Recovery | Not explicitly stated, but method showed good accuracy | 73.1% - 85.2% | [9] |
| Accuracy | Within current acceptability standards | -14.6% to 15.0% (inaccuracy) | [9] |
| Precision (CV%) | Within current acceptability standards | < 14.5% | [9] |
| Matrix Effect | Not explicitly quantified | Not explicitly quantified | [9] |
Experimental Protocol: Liquid-Liquid Extraction with Dichloromethane
This protocol is adapted from a method for the determination of Rufinamide in human plasma and saliva.
Materials:
-
Human plasma or saliva samples
-
Rufinamide analytical standard
-
Metoclopramide (Internal Standard)
-
Ammonium hydroxide (to adjust pH to 9.25)
-
Dichloromethane (HPLC grade)
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Aliquoting: Pipette 250 µL of plasma or saliva into a 15 mL glass centrifuge tube.
-
pH Adjustment: Add ammonium hydroxide to the sample to adjust the pH to 9.25.
-
Internal Standard Spiking: Add the internal standard solution (Metoclopramide) to the sample.
-
Extraction: Add 5 mL of dichloromethane to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough extraction.
-
Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC-UV or LC-MS/MS system.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Rufinamide.
Section 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or well plate to isolate analytes from a complex matrix.[5] While specific detailed protocols for Rufinamide using SPE are less commonly published, the principles of SPE can be applied to develop a robust method. A combination of reversed-phase and ion-exchange mechanisms can be effective for a molecule like Rufinamide.
General Protocol Outline for Solid-Phase Extraction
A generic SPE protocol for a neutral drug like Rufinamide from plasma would typically involve the following steps. Optimization of the specific sorbent, wash, and elution solvents is necessary.
Materials:
-
Plasma samples
-
Rufinamide analytical standard and internal standard
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water or a weak organic/aqueous mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample with an aqueous buffer to reduce viscosity and improve loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent.
-
SPE Cartridge Equilibration: Pass a volume of equilibration solvent (e.g., water) through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Pass a volume of wash solvent through the cartridge to remove unretained matrix components.
-
Elution: Elute the analyte of interest from the sorbent using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Logical Relationship: Solid-Phase Extraction
Caption: Logical Steps in a Solid-Phase Extraction Protocol.
Conclusion
The choice of sample preparation is a critical step in the bioanalysis of Rufinamide. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract, improving method robustness. Solid-phase extraction, with appropriate method development, can yield the highest level of sample purity, which is often necessary for achieving the lowest detection limits and minimizing matrix effects in sensitive LC-MS/MS assays. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the selection and implementation of the most suitable sample preparation strategy for their specific analytical needs in the determination of Rufinamide in biological matrices.
References
- 1. Method development and validation for rufinamide impurity analysis. [wisdomlib.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparation and Storage of Rufinamide-15N,d2 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock and working solutions of Rufinamide-15N,d2. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Rufinamide in biological matrices.
Physicochemical Properties and Solubility
Rufinamide is a triazole derivative anticonvulsant that is practically insoluble in water but exhibits solubility in various organic solvents. The physicochemical properties of Rufinamide-15N,d2 are considered analogous to its unlabeled counterpart for the purposes of solution preparation.
Table 1: Solubility of Rufinamide in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [2] |
| Methanol | Soluble | [3][4] |
| Water | 31 mg/L (practically insoluble) | [5] |
| Acetonitrile and Methanol (50:50) | Soluble (used as a diluent) | [6] |
Preparation of Rufinamide-15N,d2 Stock Solution
The following protocol outlines the preparation of a 1 mg/mL stock solution of Rufinamide-15N,d2 in DMSO. This concentration is a common starting point and can be adjusted based on experimental needs.
Materials and Equipment
-
Rufinamide-15N,d2 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator
-
Cryogenic vials for storage
Protocol for 1 mg/mL Stock Solution
-
Equilibration: Allow the vial of Rufinamide-15N,d2 powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Rufinamide-15N,d2 powder using an analytical balance. For example, weigh 1 mg of the powder.
-
Dissolution: Transfer the weighed powder to a clean, dry volumetric flask. Add a portion of DMSO (approximately 70-80% of the final volume) to the flask.
-
Mixing: Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[3]
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into appropriately labeled cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Caption: Workflow for Rufinamide-15N,d2 Stock Solution Preparation.
Preparation of Rufinamide-15N,d2 Working Solutions
Working solutions are typically prepared by diluting the stock solution with a solvent that is compatible with the analytical method (e.g., the mobile phase used in an LC-MS assay).
Materials and Equipment
-
Rufinamide-15N,d2 stock solution (e.g., 1 mg/mL)
-
Diluent solvent (e.g., Methanol, Acetonitrile, or a mixture)
-
Calibrated pipettes
-
Volumetric flasks or microcentrifuge tubes
Protocol for Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution Calculation: Calculate the required volume of the stock solution and diluent to achieve the desired working solution concentration.
-
Serial Dilution: Perform serial dilutions to prepare a range of working solutions. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution with 990 µL of the diluent.
-
Mixing: Vortex each working solution thoroughly to ensure homogeneity.
-
Storage: Working solutions, especially those in aqueous-organic mixtures, should be prepared fresh daily. If short-term storage is necessary, store at 2-8°C in tightly capped vials for no more than 24 hours. Aqueous solutions are not recommended for storage beyond one day.[2]
References
Application Notes and Protocols: Use of Rufinamide-15N,d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Rufinamide-15N,d2, a stable isotope-labeled (SIL) version of the antiepileptic drug Rufinamide, in drug metabolism and pharmacokinetic (DMPK) studies. The use of SIL compounds, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful and safe method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1][2][3][4]
Introduction to Rufinamide and Stable Isotope Labeling
Rufinamide is a triazole derivative antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[5][6] Understanding its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. Stable isotope labeling involves incorporating non-radioactive heavy isotopes, such as deuterium (d or ²H) and ¹⁵N, into a drug molecule.[1][7] Rufinamide-15N,d2 is chemically identical to Rufinamide but has a slightly higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry.[1][] This technique provides a significant safety advantage over radioactive isotopes, making it ideal for clinical studies.[1][3]
Metabolism of Rufinamide
Rufinamide is extensively metabolized in the body, primarily through enzymatic hydrolysis of its carboxamide group to form an inactive carboxylic acid derivative, CGP 47292.[5][9][10][11] This biotransformation is catalyzed by carboxylesterases and is not dependent on the cytochrome P450 (CYP450) enzyme system.[5][6][10][12] The primary metabolite, along with a small amount of unchanged Rufinamide, is then excreted in the urine.[5]
Caption: Metabolic Pathway of Rufinamide.
Applications of Rufinamide-15N,d2 in Drug Metabolism Studies
The unique properties of Rufinamide-15N,d2 make it an invaluable tool for various drug metabolism studies:
-
Internal Standard for Pharmacokinetic (PK) Studies: Due to its similar chemical and physical properties to Rufinamide, Rufinamide-15N,d2 is an ideal internal standard for LC-MS/MS quantification. It can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of the unlabeled drug in biological matrices.[13]
-
Metabolite Identification: When Rufinamide-15N,d2 is administered, any detected metabolites will also contain the isotopic label. This "isotopic signature" allows for the confident and rapid identification of drug-related material in complex biological samples, distinguishing them from endogenous compounds.[2][4]
-
Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled Rufinamide with a simultaneous intravenous (IV) microdose of Rufinamide-15N,d2, researchers can determine the absolute bioavailability of the oral formulation in a single study.[3][14] This approach is more efficient and provides more robust data compared to separate oral and IV dosing studies.[15]
Data Presentation: Pharmacokinetics of Rufinamide
The following table summarizes the pharmacokinetic parameters of unlabeled Rufinamide in healthy subjects. This data serves as a reference for designing and interpreting studies using Rufinamide-15N,d2.
| Parameter | 200 mg Single Dose (Fasting)[16] | 400 mg Single Dose (Fasting)[16] | 800 mg Single Dose (Fasting)[16] | 1200 mg Single Dose (Fasting)[16] |
| Cmax (µg/L) | 1806.5 ± 526.4 | 2490 ± 564.8 | 3719 ± 976.1 | 4166 ± 1187.1 |
| Tmax (h) | 4-6[6] | 4-6[6] | 4-6[6] | 4-6[6] |
| AUC0-t (µg·h/L) | 34,571 ± 9484 | 56,246 ± 18,077 | 89,022 ± 23,379 | 107,316 ± 34,766 |
| t½ (h) | 6-10[6][17] | 6-10[6][17] | 6-10[6][17] | 6-10[6][17] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration, t½: Elimination half-life. Data are presented as mean ± standard deviation where available.
The table below illustrates hypothetical data from an absolute bioavailability study.
| Parameter | Oral Unlabeled Rufinamide | IV Rufinamide-15N,d2 (Microdose) |
| Dose | 400 mg | 100 µg |
| AUC (µg·h/L) | 75,000 | 200 |
| Absolute Bioavailability (F) | \multicolumn{2}{c | }{(AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) = 93.75%} |
Experimental Protocols
This protocol describes a general procedure to study the metabolism of Rufinamide-15N,d2 in human liver microsomes and cytosol, where carboxylesterases are present.[9][11]
Materials:
-
Rufinamide-15N,d2
-
Human liver microsomes and cytosol
-
Potassium phosphate buffer
-
Acetonitrile (ACN) with 0.1% formic acid
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes or cytosol, potassium phosphate buffer, and Rufinamide-15N,d2.
-
Incubation: Incubate the mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the remaining Rufinamide-15N,d2 and any formed metabolites.
This protocol outlines the key steps for conducting a clinical study to assess the pharmacokinetics or absolute bioavailability of Rufinamide using Rufinamide-15N,d2.
Caption: Experimental workflow for a pharmacokinetic study.
Analytical Method: LC-MS/MS for Rufinamide Quantification
A sensitive and selective LC-MS/MS method is essential for the simultaneous quantification of Rufinamide and Rufinamide-15N,d2 in plasma.[16][18]
| Parameter | Typical Conditions |
| Chromatographic Column | Reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm)[18] |
| Mobile Phase | Isocratic mixture of water with 0.1% formic acid and methanol (50:50, v/v)[18] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[18] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rufinamide: m/z 239 -> 127; Rufinamide-15N,d2: m/z 242 -> 129 (Hypothetical) |
Conclusion
Rufinamide-15N,d2 is a critical tool for advancing our understanding of the metabolism and pharmacokinetics of Rufinamide. Its use in drug development provides high-quality data for regulatory submissions while ensuring subject safety. The protocols and information provided herein serve as a guide for researchers to design and execute robust drug metabolism studies.
References
- 1. metsol.com [metsol.com]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Action | BANZEL (rufinamide) [banzel.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the metabolism of rufinamide and its interaction with valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Tolerability of Rufinamide Following Single and Multiple Oral Doses and Effect of Food on Pharmacokinetics in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Articles [globalrx.com]
- 18. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening and Quantification of Sodium Channel Modulators Using Rufinamide-15N,d2
Audience: Researchers, scientists, and drug development professionals.
Introduction Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in various neurological disorders, including epilepsy, making them a key target for drug discovery.[1] Rufinamide is an anti-epileptic drug that modulates these channels, primarily by prolonging their inactive state.[2][3][4] This application note describes a robust high-throughput screening (HTS) cascade to identify novel Nav channel modulators. The workflow consists of a primary fluorescence-based screen for hit identification, followed by a highly specific and sensitive secondary assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification, which incorporates the stable isotope-labeled Rufinamide-15N,d2 as an internal standard.[5]
Part 1: Primary HTS Assay for Sodium Channel Inhibitors
This primary assay is designed for the rapid screening of large compound libraries to identify potential inhibitors of voltage-gated sodium channels expressed in a stable cell line. The assay utilizes a fluorescent sodium indicator dye to measure the influx of sodium ions following channel activation.
Experimental Protocol: No-Wash Fluorescent Sodium Influx Assay
-
Cell Preparation:
-
HEK-293 cells stably expressing the human Nav1.x channel of interest are cultured to ~80-90% confluency.
-
On the day of the assay, cells are harvested and seeded into 384-well black, clear-bottom microplates at a density of 20,000-30,000 cells per well.
-
Plates are incubated for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the sodium indicator dye Asante NaTRIUM Green-2 (ANG-2) and a background fluorescence quencher (e.g., Ponceau 4R) in a physiological salt solution.[6]
-
Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Test compounds, along with positive (e.g., Rufinamide) and negative (e.g., DMSO vehicle) controls, are serially diluted to a 4X final concentration.
-
Using a liquid handler, add 10 µL of the 4X compound solution to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Channel Activation and Signal Detection:
-
Prepare a 4X activator solution containing a sodium channel agonist such as veratridine.[6][7]
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The instrument adds 10 µL of the activator solution to each well, initiating sodium influx and a subsequent increase in fluorescence.
-
Fluorescence is monitored kinetically (e.g., readings every second for 2-3 minutes).
-
-
Data Analysis:
-
The maximum fluorescence signal or the area under the curve is used to determine the extent of sodium influx.
-
The percentage inhibition for each test compound is calculated relative to the positive and negative controls.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further characterization.
-
Part 2: Secondary Assay - LC-MS/MS Quantification
This secondary assay is used to confirm the activity of hits from the primary screen and is essential for subsequent pharmacokinetic studies. The protocol below details the method for quantifying Rufinamide, using Rufinamide-15N,d2 as an internal standard (IS), which ensures accuracy and precision by correcting for variations during sample preparation and analysis.[5][8]
Experimental Protocol: LC-MS/MS Quantification of Rufinamide
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or cell lysate), add 10 µL of the internal standard working solution (Rufinamide-15N,d2, 1 µg/mL).
-
Add 150 µL of acetonitrile or methanol to precipitate proteins.[8][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
The system is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[8]
-
-
Data Analysis:
-
Peak areas for Rufinamide and the internal standard (Rufinamide-15N,d2) are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
The concentration of Rufinamide in the unknown samples is determined from the calibration curve.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Rufinamide Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive (ESI+) |
| Monitored Transition (Rufinamide) | Q1: 239.1 m/z -> Q3: 127.1 m/z[8][9] |
| Monitored Transition (IS) | Q1: 242.1 m/z -> Q3: 129.1 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.75 | Indicates excellent assay robustness and separation between positive and negative controls. |
| Signal-to-Background | >10 | Demonstrates a strong and clear signal window for detecting compound activity. |
| DMSO Tolerance | <0.5% | The assay is not significantly affected by the solvent used for compound delivery. |
| Rufinamide IC50 | 25 µM | Potency of the reference compound, consistent with literature values. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Rufinamide action on voltage-gated sodium channels.
Caption: Integrated workflow for HTS and LC-MS/MS-based quantification.
References
- 1. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Rufinamide and its Carboxylic Acid Metabolite (CGP 47292) in Human Plasma using a Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] The primary metabolic pathway for Rufinamide is hydrolysis of the carboxamide group, mediated by carboxylesterases, to form its pharmacologically inactive carboxylic acid metabolite, CGP 47292.[2] Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rufinamide and CGP 47292 in human plasma. The use of a stable isotope-labeled internal standard, Rufinamide-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Metabolic Pathway
The metabolic conversion of Rufinamide to its primary metabolite, CGP 47292, is a simple hydrolysis reaction.
Metabolism of Rufinamide to CGP 47292.
Experimental Protocols
Experimental Workflow
The overall analytical workflow involves plasma sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
Workflow for the analysis of Rufinamide and CGP 47292.
Materials and Reagents
-
Analytes: Rufinamide and CGP 47292 reference standards.
-
Internal Standard: Rufinamide-d4 (deuterated internal standard).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade).
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
-
LC System: UPLC system capable of binary gradient elution.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm, or equivalent.[3]
Chromatographic and Mass Spectrometric Conditions
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
|---|---|---|---|
| 0.0 | 0.4 | 90 | 10 |
| 1.0 | 0.4 | 90 | 10 |
| 4.0 | 0.4 | 10 | 90 |
| 5.0 | 0.4 | 10 | 90 |
| 5.1 | 0.4 | 90 | 10 |
| 6.0 | 0.4 | 90 | 10 |
Table 2: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Rufinamide | 239.1 | 127.0 | ESI+[3] |
| CGP 47292 | 240.1* | 196.1** | ESI+ |
| Rufinamide-d4 (IS) | 243.1 | 131.0 | ESI+ |
*Note: The precursor ion for CGP 47292 is proposed based on its molecular weight of 239.18 g/mol ([M+H]+).[4] **Note: The product ion for CGP 47292 is a proposed fragment corresponding to the loss of the carboxylic acid group (-COOH).
Sample Preparation Protocol
This protocol is adapted from a validated method for the simultaneous analysis of Rufinamide and its metabolite.[5]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 10 µL of the Rufinamide-d4 working solution (e.g., 1 µg/mL in methanol) to each tube.
-
Protein Precipitation: Add 100 µL of methanol to each tube.[5]
-
Vortexing: Vortex-mix the samples for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 4,500 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Rufinamide, CGP 47292, and Rufinamide-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of Rufinamide and CGP 47292 in methanol:water (50:50, v/v) to create working standard solutions for spiking into plasma.
-
Calibration Curve: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 5-5000 ng/mL for both Rufinamide and CGP 47292.
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in drug-free human plasma in the same manner as the calibration standards.
Quantitative Data and Method Validation Summary
The following tables summarize the expected performance characteristics of the validated method.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|---|---|---|
| Rufinamide | 5 - 5000 | Linear, 1/x² weighting | ≥ 0.995 |
| CGP 47292 | 5 - 5000 | Linear, 1/x² weighting | ≥ 0.995 |
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| Rufinamide | LLOQ | 5 | < 15 | < 15 | 85-115 |
| Low | 15 | < 15 | < 15 | 85-115 | |
| Medium | 250 | < 15 | < 15 | 85-115 | |
| High | 4000 | < 15 | < 15 | 85-115 | |
| CGP 47292 | LLOQ | 5 | < 15 | < 15 | 85-115 |
| Low | 15 | < 15 | < 15 | 85-115 | |
| Medium | 250 | < 15 | < 15 | 85-115 |
| | High | 4000 | < 15 | < 15 | 85-115 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Rufinamide | Low | 92.5 | 95.1 |
| High | 94.1 | 96.3 | |
| CGP 47292 | Low | 90.8 | 93.5 |
| | High | 91.5 | 94.2 |
Table 6: Stability
| Analyte | Condition | Stability |
|---|---|---|
| Rufinamide | Bench-top (4 hours) | Stable |
| Freeze-thaw (3 cycles) | Stable | |
| Long-term (-80°C, 30 days) | Stable | |
| CGP 47292 | Bench-top (4 hours) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| | Long-term (-80°C, 30 days) | Stable |
This application note provides a comprehensive protocol for the simultaneous determination of Rufinamide and its primary metabolite, CGP 47292, in human plasma by LC-MS/MS. The method utilizes a simple and efficient protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for high-throughput analysis in clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring of Rufinamide.
References
- 1. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Integration of Rufinamide-15N,d2 in Clinical Trial Sample Analysis
Introduction
Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome. Accurate and precise quantification of Rufinamide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during clinical trials. The use of a stable isotope-labeled (SIL) internal standard, such as Rufinamide-15N,d2, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and reliable results.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of Rufinamide in human plasma using Rufinamide-15N,d2 as an internal standard.
Principle of the Method
The method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Rufinamide and its stable isotope-labeled internal standard, Rufinamide-15N,d2. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Rufinamide analytical standard
-
Rufinamide-15N,d2 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Rufinamide and dissolve in 10 mL of methanol.
-
Accurately weigh 1 mg of Rufinamide-15N,d2 and dissolve in 1 mL of methanol.
Working Standard Solutions:
-
Prepare serial dilutions of the Rufinamide stock solution in 50% methanol to create calibration standards.
-
Prepare a working solution of Rufinamide-15N,d2 (Internal Standard, IS) at a concentration of 100 ng/mL in 50% methanol.
Sample Preparation
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Pipette 50 µL of the respective sample (plasma, calibration standard, or QC) into the labeled tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL Rufinamide-15N,d2 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rufinamide: Q1 239.1 -> Q3 108.1
-
Rufinamide-15N,d2 (IS): Q1 242.1 -> Q3 110.1
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Rufinamide to Rufinamide-15N,d2 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
Table 1: Representative Calibration Curve Data for Rufinamide in Human Plasma
| Parameter | Value |
| Concentration Range | 10 - 5000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.
Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 10 | ≤ 10.0 | 95.0 - 105.0 | ≤ 12.0 | 94.0 - 106.0 |
| Low QC | 30 | ≤ 8.0 | 96.0 - 104.0 | ≤ 10.0 | 95.0 - 105.0 |
| Mid QC | 500 | ≤ 7.0 | 97.0 - 103.0 | ≤ 9.0 | 96.0 - 104.0 |
| High QC | 4000 | ≤ 6.0 | 98.0 - 102.0 | ≤ 8.0 | 97.0 - 103.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Matrix Effect
The matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is expected to compensate for matrix effects.[1][2]
Table 3: Representative Matrix Effect Assessment
| Analyte | Concentration (ng/mL) | Mean Peak Area (Post-Spiked) | Mean Peak Area (Neat) | Matrix Factor | IS Normalized Matrix Factor |
| Rufinamide | 30 | 48500 | 50000 | 0.97 | 1.01 |
| Rufinamide | 4000 | 1950000 | 2000000 | 0.98 | 1.00 |
| Rufinamide-15N,d2 | 100 | 99000 | 100000 | 0.99 | - |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Rufinamide.
Caption: Logic of stable isotope-labeled internal standard correction.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of Rufinamide in human plasma using Rufinamide-15N,d2 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical trials. The detailed protocols and representative data demonstrate the suitability of this method for high-throughput sample analysis.
References
Troubleshooting & Optimization
Overcoming matrix effects in Rufinamide bioanalysis with an internal standard
Welcome to the technical support center for the bioanalysis of Rufinamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on mitigating matrix effects using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect Rufinamide bioanalysis?
A1: In the context of bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, serum, urine) other than the analyte of interest, which is Rufinamide in this case. These components can include proteins, salts, lipids, and metabolites. A matrix effect is the alteration of the ionization of Rufinamide in the mass spectrometer's ion source due to the presence of these co-eluting matrix components.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: Why is an internal standard (IS) recommended for Rufinamide bioanalysis?
A2: An internal standard is a compound with similar physicochemical properties to the analyte (Rufinamide) that is added at a constant concentration to all samples, including calibrators and quality controls. The primary purpose of an IS is to compensate for the variability in the analytical procedure, including the matrix effect.[4] Since the IS and Rufinamide are affected similarly by the matrix, any signal suppression or enhancement will affect both compounds proportionally. By using the ratio of the analyte signal to the IS signal for quantification, the variability introduced by the matrix effect can be minimized, leading to more accurate and precise results.[4]
Q3: What are suitable internal standards for Rufinamide analysis?
A3: Several publications have successfully used Lacosamide as an internal standard for the bioanalysis of Rufinamide in plasma samples.[5][6] Lacosamide is a structurally similar antiepileptic drug, making it a suitable choice to mimic the behavior of Rufinamide during sample preparation and analysis. Another reported internal standard for Rufinamide in mouse plasma and tissues is Chloramphenicol .
Q4: What are the common sample preparation techniques to reduce matrix effects for Rufinamide?
A4: The most commonly employed sample preparation technique for Rufinamide in biological matrices is protein precipitation (PPT) .[5][6] This method is relatively simple and involves adding a solvent, such as methanol or acetonitrile, to the plasma sample to precipitate and remove the majority of proteins, which are a significant source of matrix interference.[5][6] While effective, some matrix components may remain in the supernatant. For cleaner samples, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be considered, although these are more time-consuming.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Rufinamide bioanalysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Rufinamide may interact with active sites on the analytical column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Rufinamide. | 1. Optimize Mobile Phase: Add a small amount of an organic modifier or adjust the pH to minimize secondary interactions.[7] 2. Reduce Injection Volume/Concentration: Dilute the sample and re-inject to see if peak shape improves.[7] 3. Check Column Health: Ensure the column is not degraded or contaminated. If necessary, flush or replace the column. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or reconstitution steps. 2. Significant Matrix Effect: Inconsistent ion suppression or enhancement between samples. 3. Internal Standard Issues: Degradation or inconsistent addition of the internal standard. | 1. Standardize Procedures: Ensure consistent and accurate execution of the sample preparation protocol. 2. Use a Suitable Internal Standard: If not already in use, incorporate an appropriate IS like Lacosamide to compensate for matrix effects.[5][6] 3. Verify IS Stability and Concentration: Prepare fresh IS stock solutions and ensure accurate addition to all samples. |
| Low Signal Intensity (Poor Sensitivity) | 1. Ion Suppression: Co-eluting matrix components are suppressing the Rufinamide signal.[3] 2. Suboptimal Mass Spectrometer Settings: Ion source parameters (e.g., temperature, gas flows) are not optimized for Rufinamide. 3. Inefficient Extraction: Poor recovery of Rufinamide during sample preparation. | 1. Improve Sample Cleanup: Consider using a more effective sample preparation method like LLE or SPE to remove interfering components. 2. Optimize MS Parameters: Perform a full optimization of the ion source and mass spectrometer settings for Rufinamide and the internal standard. 3. Evaluate Extraction Recovery: Perform experiments to determine the percentage of Rufinamide recovered during the sample preparation process. |
| Inaccurate Results (Poor Accuracy) | 1. Uncompensated Matrix Effect: The chosen internal standard is not adequately compensating for the matrix effect. 2. Calibration Curve Issues: Improperly prepared calibrators or use of a different matrix for calibrators and samples. 3. Interference: A co-eluting compound has the same mass transition as Rufinamide or the internal standard. | 1. Validate the Internal Standard: Ensure the IS and analyte have similar retention times and are equally affected by the matrix. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed.[4] 3. Check for Interferences: Analyze blank matrix from different sources to check for interfering peaks at the retention times of the analyte and IS. |
Data Presentation
The following tables present illustrative quantitative data for a typical validation of a bioanalytical method for Rufinamide using Lacosamide as an internal standard. Note: This data is for demonstration purposes and may not reflect the results of a specific study.
Table 1: Precision and Accuracy of Rufinamide Quantification with an Internal Standard
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%RE) |
| Rufinamide | 5 (LLOQ) | 8.2 | 9.5 | -3.4 |
| 15 (Low QC) | 6.5 | 7.8 | 2.1 | |
| 150 (Mid QC) | 4.1 | 5.3 | -1.5 | |
| 1500 (High QC) | 3.5 | 4.8 | 0.8 |
CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Matrix Effect and Recovery of Rufinamide and Internal Standard
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) | IS Normalized MF |
| Rufinamide | 15 (Low QC) | 0.88 | 92.5 | 1.01 |
| 1500 (High QC) | 0.85 | 91.8 | 0.99 | |
| Lacosamide (IS) | 100 | 0.87 | 94.2 | - |
Matrix Factor (MF) is the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An MF < 1 indicates ion suppression. IS Normalized MF = MF(Analyte) / MF(IS).
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control.
-
Add 10 µL of the internal standard working solution (e.g., Lacosamide in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold methanol to precipitate the proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 100mm x 3mm, 3.5µm[5]
-
Mobile Phase: 50:50 (v/v) mixture of water with 0.1% formic acid and methanol[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[5]
-
MRM Transitions:
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Turbo Gas): 50 psi
-
Curtain Gas: 20 psi
-
Visualizations
Caption: Experimental workflow for Rufinamide bioanalysis.
Caption: Concept of matrix effect in mass spectrometry.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
Troubleshooting poor peak shape and chromatography for Rufinamide-15N,d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape and other chromatographic issues during the analysis of Rufinamide and its internal standard, Rufinamide-15N,d2.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis?
A1: Poor peak shape in HPLC, including peak tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample, or the HPLC system hardware.[1] Common culprits include secondary interactions between the analyte and the stationary phase, column overloading, improper mobile phase pH or composition, and extra-column volume.[2][3][4]
Q2: Why am I observing peak tailing specifically for my Rufinamide-15N,d2 peak?
A2: Peak tailing for basic compounds like Rufinamide is often caused by interactions with acidic silanol groups on the surface of silica-based columns.[2][5][6] These interactions create a secondary retention mechanism, leading to a "tail" on the peak.[5][7] Other potential causes include using an unbuffered mobile phase, column contamination, or a void at the column inlet.[6][8]
Q3: What could be causing peak fronting in my chromatogram?
A3: Peak fronting is typically a result of column overload, where too much sample is injected, saturating the stationary phase.[9][10][11] It can also be caused by poor sample solubility in the mobile phase or a collapsed column bed.[9][10]
Q4: I am seeing split peaks for both Rufinamide and Rufinamide-15N,d2. What should I investigate?
A4: Split peaks can be caused by several factors. If all peaks in the chromatogram are split, it could indicate a blockage in the column inlet frit or a void in the column packing material.[12][13] If only some peaks are splitting, it might be due to an injection solvent that is too strong compared to the mobile phase, or it could be that two components are co-eluting.[14]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide will help you diagnose and resolve issues with peak tailing for Rufinamide-15N,d2.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
| Potential Cause | Recommended Action | Explanation |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C8 or C18 column. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). | Rufinamide contains basic functional groups that can interact with acidic silanol groups on the silica surface of the column, causing tailing.[2][5][6] End-capping blocks these silanol groups, and competitive bases will interact with the silanols, preventing the analyte from doing so.[6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like Rufinamide, a lower pH (e.g., 2.5-4.0) using an additive like formic acid can protonate the silanol groups and reduce interactions.[5] | Operating at a pH that ensures the analyte is in a single ionic state and minimizes silanol interactions is crucial for good peak shape. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. |
| Column Void | Replace the column. | A void at the head of the column can cause the sample to spread before it enters the packed bed, resulting in tailing or split peaks.[14][13] |
Issue 2: Peak Fronting
This guide addresses the causes and solutions for peak fronting.
| Potential Cause | Recommended Action | Explanation |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, causing some molecules to travel through the column more quickly, leading to a fronting peak.[9][10][11] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. | If the sample is not completely soluble in the mobile phase, it can lead to an uneven distribution onto the column and cause fronting.[9] |
| Collapsed Column Bed | Replace the column. | A physical collapse of the packing material within the column can create a void and lead to distorted peak shapes, including fronting.[9] |
Issue 3: Split Peaks
This guide provides steps to troubleshoot split peaks.
Troubleshooting Workflow for Split Peaks
Caption: A flowchart for troubleshooting split peaks.
| Potential Cause | Recommended Action | Explanation |
| Partially Blocked Inlet Frit | Back-flush the column. If this does not resolve the issue, replace the frit or the column. | A partially blocked frit can cause the sample to be distributed unevenly onto the column, leading to split peaks. |
| Column Void | Replace the column. | A void or channel in the column packing can create two different flow paths for the analyte, resulting in a split peak.[14][13] |
| Injection Solvent Mismatch | Dissolve and inject the sample in the initial mobile phase or a weaker solvent. | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion and splitting.[9] |
| Co-elution of an Interfering Peak | Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or temperature) to improve resolution. | An impurity or related compound may be eluting very close to the analyte of interest, appearing as a shoulder or a split peak.[14] |
Experimental Protocols & Data
Recommended Starting HPLC Method for Rufinamide
This table summarizes typical starting conditions for the analysis of Rufinamide. Method optimization will likely be required for specific applications.
| Parameter | Condition | Reference |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | [15][16] |
| Mobile Phase | Acetonitrile:Water (e.g., 29:71 v/v or 60:40 v/v) or Methanol:Acetonitrile:Water (15:10:75 v/v/v) | [15][16][17] |
| Flow Rate | 1.0 mL/min | [15] |
| Detection Wavelength | 210 nm, 215 nm, or 230 nm | [15][16][17] |
| Injection Volume | 10-20 µL | [16] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation
A general protocol for preparing a standard solution of Rufinamide is as follows:
-
Stock Solution: Accurately weigh and dissolve the Rufinamide standard in a suitable solvent like methanol or dimethylformamide (DMF) to a known concentration (e.g., 1 mg/mL).[17]
-
Working Solutions: Prepare serial dilutions of the stock solution with the mobile phase to the desired concentrations for calibration standards.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.[16]
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Specific experimental conditions may need to be optimized for your particular instrumentation and application. Always refer to the manufacturer's guidelines for your HPLC system and columns.
References
- 1. labveda.com [labveda.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. uhplcs.com [uhplcs.com]
- 13. bio-works.com [bio-works.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. HPLC-PDA identification and resolution of rufinamide forced degradation impurities: A congregated chemometric expedite optimization coupled with factorials and desirability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of Rufinamide-15N,d2 in processed samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of Rufinamide-15N,d2 in processed samples. The information is based on published stability studies of Rufinamide, and while direct data for the isotopically labeled form is limited, the degradation pathways are expected to be similar.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Rufinamide-15N,d2 instability in processed samples?
Q2: Is Rufinamide-15N,d2 sensitive to light, temperature, or oxidation?
A2: Rufinamide has been shown to be relatively stable under photolytic, thermal, and oxidative stress conditions.[1][2][3] Therefore, significant degradation of Rufinamide-15N,d2 under these conditions is less likely compared to hydrolytic degradation.
Q3: How can I minimize the degradation of Rufinamide-15N,d2 during sample processing?
A3: To minimize degradation, it is crucial to control the pH of your samples. Maintain a neutral pH environment whenever possible. If acidic or basic conditions are necessary for your experimental procedure, minimize the exposure time and temperature. Prompt analysis after sample preparation is also recommended.
Q4: What are the expected degradation products of Rufinamide-15N,d2?
A4: The primary degradation product of Rufinamide under hydrolytic stress is 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.[4] It is anticipated that Rufinamide-15N,d2 would yield the corresponding isotopically labeled carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Rufinamide-15N,d2 in processed samples. | pH-induced degradation: The sample matrix or processing reagents may be acidic or alkaline. | - Measure and adjust the pH of the sample to a neutral range (pH 6-8) if the experimental protocol allows.- Use buffers to maintain a stable pH.- Minimize the time samples are exposed to extreme pH conditions. |
| Elevated temperature during processing: High temperatures can accelerate degradation, especially in non-neutral pH. | - Process samples at room temperature or on ice.- Avoid prolonged heating steps if possible. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products: Instability during processing or storage can lead to the formation of new chemical entities. | - Conduct forced degradation studies on a reference standard of Rufinamide-15N,d2 to identify potential degradation products and their retention times.- Use a stability-indicating analytical method, such as the one described in the "Experimental Protocols" section. |
| Inconsistent results between replicate samples. | Variable sample processing conditions: Inconsistent timing, temperature, or pH adjustments between samples can lead to varying levels of degradation. | - Standardize all sample processing steps, ensuring consistent timing, temperature, and reagent volumes.- Prepare samples in smaller batches to minimize processing time for each sample. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies on Rufinamide, which can serve as an estimate for the stability of Rufinamide-15N,d2 under similar conditions.
| Stress Condition | Reagent | Conditions | Drug Decomposed (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 80°C for 30 min | 7.79 | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C for 30 min | 2.84 | [3] |
| Oxidative Degradation | 3% H₂O₂ | 80°C for 30 min | 5.63 | [3] |
| Thermal Degradation | - | 80°C for 30 min | 0.04 | [3] |
| Photolytic Degradation | UV light (365 nm) | 4 hours | 0.14 | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Rufinamide
This method can be adapted to assess the stability of Rufinamide-15N,d2 in your samples.
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Water:Acetonitrile (40:60, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Procedure:
-
Prepare sample solutions at a known concentration (e.g., 50 µg/mL) in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The retention time for Rufinamide is approximately 3.89 minutes under these conditions.[3]
-
Protocol 2: Forced Degradation Study
This protocol can be used to intentionally degrade Rufinamide-15N,d2 to identify potential degradation products and test the stability-indicating capability of your analytical method.
-
Acid Hydrolysis: Dissolve Rufinamide-15N,d2 in 0.1 M HCl to a concentration of 1 mg/mL. Reflux at 80°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the desired concentration for analysis.[3]
-
Alkaline Hydrolysis: Dissolve Rufinamide-15N,d2 in 0.1 M NaOH to a concentration of 1 mg/mL. Reflux at 80°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.[3]
-
Oxidative Degradation: Dissolve Rufinamide-15N,d2 in 3% H₂O₂ to a concentration of 1 mg/mL. Reflux at 80°C for 30 minutes. Cool and dilute with mobile phase.[3]
-
Thermal Degradation: Prepare a solution of Rufinamide-15N,d2 (1 mg/mL) and heat it at 80°C for 30 minutes. Cool and dilute with mobile phase.[3]
-
Photolytic Degradation: Expose a solution of Rufinamide-15N,d2 (1 mg/mL) to UV light (e.g., 365 nm) for 4 hours.[3]
Visualizations
Caption: Workflow for troubleshooting Rufinamide-15N,d2 instability.
Caption: Hydrolytic degradation of Rufinamide.
References
How to resolve co-eluting interferences with Rufinamide-15N,d2
Welcome to the Technical Support Center for Rufinamide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Rufinamide, with a special focus on resolving co-eluting interferences when using the stable isotope-labeled internal standard, Rufinamide-15N,d2.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of Rufinamide in biological matrices?
A1: The most common analytical methods for quantifying Rufinamide in biological matrices, such as plasma and serum, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for bioanalytical studies due to its higher sensitivity, selectivity, and the ability to use a stable isotope-labeled internal standard like Rufinamide-15N,d2 to correct for matrix effects.[5][6][7]
Q2: What is a co-eluting interference and how can it affect my Rufinamide analysis?
A2: A co-eluting interference occurs when one or more compounds in a sample elute from the chromatography column at the same time as the analyte of interest (Rufinamide) or its internal standard (Rufinamide-15N,d2). This can lead to inaccurate quantification due to overlapping chromatographic peaks. In LC-MS/MS analysis, co-eluting interferences can also cause ion suppression or enhancement, a phenomenon known as the matrix effect, which can significantly impact the accuracy and precision of the results.[8][9]
Q3: What are the potential sources of co-eluting interferences in Rufinamide analysis?
A3: Potential sources of co-eluting interferences in Rufinamide analysis include:
-
Metabolites: The primary metabolite of Rufinamide, a carboxylic acid derivative, can potentially co-elute with the parent drug if the chromatographic method is not optimized for their separation.[10]
-
Endogenous matrix components: Components naturally present in biological samples, such as phospholipids and other small molecules, can co-elute and cause matrix effects.
-
Concomitant medications: Other drugs administered to the patient may have similar chromatographic properties and co-elute with Rufinamide or its internal standard.
-
Impurities in the internal standard: The Rufinamide-15N,d2 internal standard may contain a small amount of unlabeled Rufinamide, which can interfere with the quantification of low-concentration samples.
Q4: How can I detect co-eluting interferences in my assay?
A4: Co-eluting interferences can be detected by:
-
Visual inspection of chromatograms: Look for asymmetrical peak shapes, shoulders on the peak, or broader than expected peaks.
-
Monitoring multiple MRM transitions: For LC-MS/MS analysis, monitoring more than one fragment ion for both Rufinamide and Rufinamide-15N,d2 can help identify interfering peaks that may not be present in all transitions.
-
Matrix effect experiments: Performing post-column infusion or post-extraction spike experiments can reveal regions of ion suppression or enhancement in the chromatogram caused by co-eluting matrix components.
Q5: Can Rufinamide-15N,d2 itself experience co-eluting interferences?
A5: Yes, Rufinamide-15N,d2 can also be affected by co-eluting interferences. While it is designed to co-elute with Rufinamide to compensate for matrix effects, it can have a slightly different retention time due to the "deuterium isotope effect," which can alter its lipophilicity.[9] This slight separation can expose it to different matrix effects than the analyte. Additionally, any metabolites of the internal standard, though unlikely to be in significant concentrations, could potentially interfere. It is also possible for an endogenous compound to specifically interfere with the ionization of the internal standard.
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-eluting interferences in your Rufinamide analysis.
Problem: Poor Peak Shape or Suspected Co-elution
Initial Assessment:
-
Review Chromatograms: Carefully examine the peak shapes for Rufinamide and Rufinamide-15N,d2. Look for fronting, tailing, or split peaks.
-
Check System Suitability: Ensure that your LC-MS/MS system is performing optimally by running a system suitability test.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-eluting interferences.
Detailed Troubleshooting Steps:
Step 1: Modify Chromatographic Conditions
If co-elution is suspected, the primary approach is to improve the chromatographic separation.
-
Mobile Phase Composition:
-
Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. The change in solvent selectivity can alter the elution order of compounds.
-
Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of interfering compounds, thereby altering their retention times. For Rufinamide, which is a neutral compound, pH changes will have a minimal effect on its retention, but can significantly shift interferences.
-
Additive: Adding or changing the concentration of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.[11]
-
-
Gradient Profile:
-
Shallow Gradient: Employing a shallower gradient can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to resolve critical pairs of compounds.
-
-
Chromatography Column:
-
Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can provide a different selectivity and resolve the co-elution.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase the column efficiency and improve resolution.
-
Step 2: Optimize Sample Preparation
If matrix effects are the primary concern, optimizing the sample preparation procedure can help to remove interfering components before analysis.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least selective sample preparation technique. If you are using PPT and experiencing significant matrix effects, consider a more rigorous method.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents and pH conditions to selectively extract Rufinamide while leaving interfering compounds in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can effectively remove interfering components. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal conditions for cleaning up the sample.
Experimental Protocols
Recommended LC-MS/MS Method for Rufinamide in Human Plasma
This protocol is based on a validated method and is a good starting point for developing your own assay.[5][6][7]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of working internal standard solution (Rufinamide-15N,d2 in methanol).
-
Vortex for 10 seconds.
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 50% A / 50% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | API 4000 or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | |
| Rufinamide | 239.1 > 127.1 |
| Rufinamide-15N,d2 | 242.1 > 130.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for your instrument |
| Declustering Potential | Optimized for your instrument |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for Rufinamide analysis.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1[5] | Method 2[4] |
| Matrix | Human Plasma | Human Plasma |
| Internal Standard | Lacosamide | Not Specified |
| Linearity Range | 40 - 2000 ng/mL | 10 - 60 µg/mL |
| LLOQ | 5 ng/mL | 10 ng/mL |
| Accuracy (%) | 95.0 - 105.0 | 98.7 - 101.3 |
| Precision (%RSD) | < 10% | < 2% |
Visualization of Key Concepts
Troubleshooting Logic for Co-elution
The following diagram illustrates the decision-making process when troubleshooting co-elution issues.
Caption: Decision tree for resolving co-elution and matrix effects.
References
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Rufinamide Analysis Technical Support Center: Minimizing Ion Suppression & Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Rufinamide, with a specific focus on mitigating ion suppression and enhancement for accurate and reliable LC-MS/MS results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Rufinamide analysis experiments.
Question: I am observing significant ion suppression for Rufinamide. What are the potential causes and how can I troubleshoot this?
Answer:
Ion suppression in the analysis of Rufinamide is a common issue that can lead to inaccurate quantification.[1] The primary causes are co-eluting matrix components from the biological sample that interfere with the ionization of Rufinamide in the mass spectrometer source.[1] Here is a step-by-step troubleshooting approach:
-
Evaluate Your Sample Preparation: The single most effective way to combat ion suppression is by improving your sample cleanup.[2]
-
Protein Precipitation (PPT): This is a quick but often "dirtier" method that can leave behind significant matrix components. If you are using PPT, consider optimizing the precipitation solvent and ratio.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning Rufinamide into an immiscible organic solvent. Experiment with different organic solvents and pH adjustments to optimize extraction efficiency and minimize co-extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, leading to the cleanest extracts and minimal ion suppression.[3][4] If you are not already using SPE, this is a highly recommended approach to consider. If you are using SPE, ensure your method (sorbent type, wash, and elution steps) is fully optimized for Rufinamide.
-
-
Optimize Chromatographic Separation: If ion suppression persists after optimizing sample preparation, focus on your liquid chromatography method.
-
Increase Chromatographic Resolution: Ensure that Rufinamide is chromatographically separated from the regions of significant ion suppression. You can visualize these regions using a post-column infusion experiment.
-
Modify Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent type, pH) can alter the retention times of both Rufinamide and interfering matrix components, potentially resolving them from each other.
-
Consider a Different Column: A column with a different stationary phase chemistry may provide a different selectivity and better separation from matrix interferences.
-
-
Review Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Rufinamide analysis but is also more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5] If your instrument has an APCI source, it may be worth evaluating its performance.
-
Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the Rufinamide signal and potentially reduce the impact of interfering compounds.
-
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for Rufinamide is the gold standard for compensating for matrix effects. The SIL internal standard will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification.
The following diagram illustrates the logical workflow for troubleshooting ion suppression in Rufinamide analysis.
Caption: A logical workflow for troubleshooting ion suppression.
Question: My Rufinamide signal is showing enhancement instead of suppression. What should I do?
Answer:
Ion enhancement, while less common than suppression, can also lead to inaccurate overestimation of Rufinamide concentrations. The troubleshooting steps are very similar to those for ion suppression, as the underlying cause is also co-eluting matrix components that, in this case, improve the ionization efficiency of the analyte.
-
Confirm with a Post-Extraction Addition Experiment: Quantify the extent of the enhancement.
-
Optimize Sample Preparation: A more rigorous cleanup method like SPE is highly likely to remove the components causing the enhancement.
-
Improve Chromatographic Separation: Separate Rufinamide from the enhancing region of the chromatogram.
-
Use a Stable Isotope-Labeled Internal Standard: This will co-elute with Rufinamide and be subject to the same degree of enhancement, thereby providing accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression in Rufinamide bioanalysis?
A1: The most common cause of ion suppression is the presence of endogenous matrix components, such as phospholipids from plasma, that co-elute with Rufinamide and compete for ionization in the mass spectrometer's ion source. Inadequate sample preparation is the primary reason for the presence of these interfering compounds.
Q2: How can I quantitatively assess the degree of ion suppression or enhancement?
A2: The most widely accepted method for quantifying matrix effects is the post-extraction addition technique. This involves comparing the peak area of Rufinamide in a solution prepared in a clean solvent to the peak area of Rufinamide spiked into a blank matrix sample that has already been subjected to the extraction procedure.
Q3: Which sample preparation technique is best for minimizing matrix effects for Rufinamide?
A3: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and minimizing ion suppression for small molecules like Rufinamide.[3][4] It typically provides a much cleaner sample extract compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[6]
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available?
A4: While a stable isotope-labeled internal standard is ideal, a structural analog can be used. However, it is crucial to ensure that it co-elutes with Rufinamide and that it experiences the same degree of ion suppression or enhancement. This should be thoroughly evaluated during method validation.
Q5: What are the typical LC-MS/MS parameters for Rufinamide analysis?
A5: A common approach for Rufinamide analysis involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid).[7] Detection is typically performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[7]
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in Rufinamide analysis.
Comparison of Sample Preparation Techniques
| Technique | Principle | Relative Cleanliness | Throughput | Potential for Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent or acid. | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Rufinamide is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | Rufinamide is retained on a solid sorbent while interferences are washed away. A clean extract is then eluted. | High | Medium-High | Low |
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup but may result in significant ion suppression.
Caption: Workflow for Protein Precipitation.
Methodology:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample extract compared to PPT.
Caption: Workflow for Liquid-Liquid Extraction.
Methodology:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 100 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest sample extract, significantly reducing the risk of ion suppression. A C18 cartridge is a common choice for a non-polar compound like Rufinamide.
Caption: Workflow for Solid-Phase Extraction.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma containing the internal standard, add 100 µL of 2% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute Rufinamide from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. waters.com [waters.com]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the extraction recovery of Rufinamide and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Rufinamide and its labeled standard from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Rufinamide and its labeled standard, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the recovery of Rufinamide and/or its labeled standard lower than expected?
A1: Low recovery can stem from several factors related to the chosen extraction method. Here are some common causes and troubleshooting steps:
-
Protein Precipitation (PPT):
-
Incomplete Protein Removal: Insufficient precipitating solvent or inadequate vortexing can lead to incomplete protein removal, trapping the analyte.
-
Solution: Ensure the solvent-to-plasma ratio is optimal. A common starting point is 3:1 (v/v) of acetonitrile to plasma.[1] Vortex samples thoroughly (e.g., for 1-2 minutes) to ensure complete protein denaturation and precipitation.
-
-
Analyte Co-precipitation: The analyte may co-precipitate with the plasma proteins.
-
Solution: Experiment with different precipitation solvents, such as methanol, or a combination of solvents. One study found good recovery using methanol for protein precipitation of Rufinamide from human plasma.[2]
-
-
-
Liquid-Liquid Extraction (LLE):
-
Incorrect pH: The pH of the aqueous phase is critical for efficient extraction of ionizable compounds. Rufinamide is a weak base, so adjusting the pH to an alkaline condition (e.g., pH 9.25 with ammonium hydroxide) can improve its extraction into an organic solvent.[3]
-
Inappropriate Solvent: The choice of organic solvent is crucial for partitioning the analyte from the aqueous matrix.
-
Solution: Dichloromethane has been successfully used for the LLE of Rufinamide.[3] If recovery is low, consider other solvents of varying polarity, such as ethyl acetate or methyl tert-butyl ether.
-
-
Insufficient Mixing or Phase Separation: Inadequate mixing can lead to poor extraction efficiency, while incomplete phase separation can result in loss of the organic layer containing the analyte.
-
Solution: Vortex the sample vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough mixing. Centrifuge at a sufficient speed and time (e.g., 4000 rpm for 10 minutes) to achieve clear phase separation.
-
-
-
Solid-Phase Extraction (SPE):
-
Improper Sorbent Selection: Using a sorbent that does not have the appropriate interaction with Rufinamide will result in poor retention and low recovery.
-
Solution: For a compound like Rufinamide, a C18 sorbent is a common choice for reversed-phase SPE.
-
-
Inadequate Cartridge Conditioning: Failure to properly condition the SPE cartridge will prevent the sorbent from interacting effectively with the analyte.
-
Solution: Always pre-condition the C18 cartridge with an organic solvent like methanol, followed by equilibration with water or an appropriate buffer.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.
-
Solution: If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent bed.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: Use a stronger elution solvent. For a C18 cartridge, this typically involves increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution.
-
-
Q2: I am observing high variability in my extraction recovery results. What could be the cause?
A2: High variability can be attributed to inconsistencies in the experimental procedure.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents will lead to variable results.
-
Solution: Ensure all pipettes are properly calibrated and use consistent pipetting techniques for all samples and standards.
-
-
Variable Evaporation: If an evaporation step is used, inconsistencies in the drying process can lead to analyte loss.
-
Solution: Use a consistent and gentle nitrogen stream for evaporation and avoid overheating the samples.
-
-
Matrix Effects: Variations in the biological matrix between different samples can affect extraction efficiency and ionization in LC-MS/MS analysis.
-
Solution: The use of a stable isotope-labeled internal standard, such as Rufinamide-¹⁵N,d₂, is highly recommended to compensate for matrix effects and improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable labeled internal standard for Rufinamide analysis?
A1: A stable isotope-labeled version of the analyte is the ideal internal standard. For Rufinamide, Rufinamide-¹⁵N,d₂ is a commercially available and suitable option.[4] It has nearly identical chemical and physical properties to Rufinamide, ensuring it behaves similarly during extraction and analysis, thus effectively compensating for variability.[5]
Q2: What are the expected recovery rates for Rufinamide with different extraction methods?
A2: Recovery rates can vary depending on the specific protocol and matrix. However, here are some reported values to serve as a benchmark:
| Extraction Method | Matrix | Reported Recovery/Accuracy | Citation |
| Protein Precipitation (Methanol) | Human Plasma | Accuracy: 95.97% - 114.13% | [2] |
| Protein Precipitation & LLE | Mouse Plasma & Tissues | Recovery: 73.1% - 85.2% | [6] |
| Solid-Phase Extraction | Biological Samples | Recovery: 63.8% - 106% | [7] |
| Spiked Placebo | Pharmaceutical Formulation | Recovery: 98.62% - 99.98% | [8] |
Q3: Can I crush Rufinamide tablets for my experiments?
A3: Yes, Rufinamide tablets can be crushed to prepare solutions for various experimental purposes.[9]
Experimental Protocols
Below are detailed methodologies for common Rufinamide extraction techniques.
Protocol 1: Protein Precipitation (PPT) from Human Plasma
This protocol is adapted from a method using methanol for precipitation.[2]
Materials:
-
Human plasma samples
-
Rufinamide and labeled internal standard stock solutions
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with the appropriate volume of Rufinamide and labeled internal standard working solutions.
-
Add 300 µL of ice-cold methanol (a 3:1 ratio of methanol to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method using dichloromethane for extraction.[3]
Materials:
-
Human plasma samples
-
Rufinamide and labeled internal standard stock solutions
-
Ammonium hydroxide solution (for pH adjustment)
-
Dichloromethane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass tube, add 250 µL of human plasma.
-
Spike with the appropriate volume of Rufinamide and labeled internal standard working solutions.
-
Add 25 µL of ammonium hydroxide solution to adjust the pH to approximately 9.25.
-
Add 1 mL of dichloromethane.
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) from Human Plasma
This is a general protocol for SPE using a C18 cartridge, which would need to be optimized for specific laboratory conditions.
Materials:
-
Human plasma samples
-
Rufinamide and labeled internal standard stock solutions
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted with 500 µL of water) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the Rufinamide and labeled internal standard with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Visualizations
Caption: General experimental workflow for Rufinamide extraction.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Calibration Curves with Rufinamide-15N,d2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Rufinamide-15N,d2 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using Rufinamide-15N,d2 as an internal standard?
A1: Rufinamide-15N,d2 is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary purpose is to correct for variability during sample preparation and analysis. Since it is chemically identical to the analyte (Rufinamide), it experiences similar extraction efficiencies, matrix effects, and ionization suppression or enhancement, thus improving the accuracy and precision of the measurement.
Q2: What are the ideal characteristics of a stable isotope-labeled internal standard like Rufinamide-15N,d2?
A2: An ideal SIL internal standard should:
-
Be chemically and structurally identical to the analyte.
-
Have a sufficient mass difference from the analyte (typically ≥3 mass units) to prevent spectral overlap.
-
Exhibit high isotopic purity with minimal presence of the unlabeled analyte.
-
Co-elute chromatographically with the analyte to compensate for matrix effects effectively.[1]
-
Possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.
Q3: Can I use a different internal standard for Rufinamide analysis?
A3: Yes, other compounds can be used as internal standards. For instance, lacosamide has been used as an internal standard in some Rufinamide assays.[2] However, a stable isotope-labeled internal standard like Rufinamide-15N,d2 is generally preferred for LC-MS/MS analysis as it more accurately mimics the behavior of the analyte, leading to better correction for matrix effects and other sources of variability.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Calibration Curve
Q: My calibration curve for Rufinamide shows high variability and poor reproducibility between runs. What are the potential causes and how can I troubleshoot this?
A: High variability in the calibration curve can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Internal Standard Concentration:
-
Cause: Incorrect or inconsistent concentration of the Rufinamide-15N,d2 internal standard solution.
-
Troubleshooting:
-
Prepare a fresh stock solution of Rufinamide-15N,d2.
-
Ensure the internal standard is added consistently to all calibrators, quality control (QC) samples, and study samples.
-
Verify the stability of the internal standard in the stock solution and in the final sample matrix under the storage conditions.
-
-
-
Sample Preparation:
-
Cause: Inconsistent sample preparation, such as protein precipitation or liquid-liquid extraction.
-
Troubleshooting:
-
Ensure thorough vortexing of all samples after each reagent addition.
-
Use a consistent and validated protein precipitation or extraction protocol.
-
Check for and minimize any sample evaporation during processing.
-
-
-
Matrix Effects:
-
Cause: Differential matrix effects between calibrators and QC samples.
-
Troubleshooting:
-
Use a matrix for your calibrators and QCs that is as close as possible to your study samples.
-
Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution.
-
-
Issue 2: Non-Linear Calibration Curve
Q: My Rufinamide calibration curve is non-linear, especially at the high and low ends. What should I investigate?
A: Non-linearity can be caused by several factors. Consider the following:
-
Detector Saturation:
-
Cause: At high concentrations, the mass spectrometer detector may become saturated, leading to a plateau in the response.
-
Troubleshooting:
-
Extend the calibration range to a higher concentration to confirm saturation.
-
If saturation is observed, dilute the samples to bring them within the linear range of the assay.
-
Adjust the detector settings, if possible, but this may require re-validation of the method.
-
-
-
Isotopic Contribution:
-
Cause: The presence of a small amount of unlabeled Rufinamide in the Rufinamide-15N,d2 internal standard can contribute to the analyte signal, causing non-linearity at the lower end of the curve.
-
Troubleshooting:
-
Assess the isotopic purity of the Rufinamide-15N,d2.
-
If significant unlabeled analyte is present, you may need to use a higher concentration of the internal standard or source a purer standard.
-
-
-
Suboptimal Integration:
-
Cause: Incorrect peak integration can lead to non-linearity.
-
Troubleshooting:
-
Manually review the peak integration for all calibrators.
-
Adjust the integration parameters to ensure consistent and accurate peak integration across the entire concentration range.
-
-
Experimental Protocols
Representative LC-MS/MS Method for Rufinamide Quantification
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and experimental needs.
1. Preparation of Stock Solutions, Calibration Standards, and QC Samples:
-
Rufinamide Stock Solution: Prepare a 1 mg/mL stock solution of Rufinamide in methanol.
-
Rufinamide-15N,d2 Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Rufinamide-15N,d2 in methanol.
-
Working Solutions: Prepare serial dilutions of the Rufinamide stock solution in 50:50 methanol:water to create working solutions for calibration standards and QCs.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (e.g., in methanol).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize representative performance data for Rufinamide bioanalytical methods. Note that the specific internal standard used may vary between studies.
Table 1: Linearity and Sensitivity of Rufinamide Assays
| Parameter | Value | Reference |
| Linearity Range | 40 - 2000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
Table 2: Precision and Accuracy of a Rufinamide Assay
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low QC | < 15% | < 15% | 85 - 115% | [4] |
| Medium QC | < 15% | < 15% | 85 - 115% | [4] |
| High QC | < 15% | < 15% | 85 - 115% | [4] |
Visualizations
Caption: Experimental workflow for Rufinamide quantification using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating isotopic exchange or degradation of Rufinamide-15N,d2
Welcome to the technical support center for Rufinamide-15N,d2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and investigating the potential isotopic exchange and degradation of this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is Rufinamide-15N,d2 and what is it used for?
Rufinamide-15N,d2 is a stable isotope-labeled version of Rufinamide, an antiepileptic drug.[1] It contains two deuterium (d) atoms and one nitrogen-15 (15N) atom. This labeled compound is primarily used as an internal standard in quantitative bioanalysis by mass spectrometry (MS), such as in pharmacokinetic and metabolic studies.[2] The introduction of stable isotopes allows for the differentiation of the internal standard from the unlabeled drug in biological samples.[2]
Q2: What is the primary metabolic pathway for Rufinamide?
Rufinamide is extensively metabolized in the body, not by the common cytochrome P450 enzyme system, but primarily through hydrolysis by carboxylesterases.[3][4][5] This enzymatic reaction converts Rufinamide into its main, inactive metabolite, a carboxylic acid derivative known as CGP 47292.[3][6]
Q3: What is isotopic exchange and should I be concerned about it with Rufinamide-15N,d2?
Isotopic exchange is a process where an isotope in a labeled compound is replaced by another isotope of the same element from the surrounding environment. For Rufinamide-15N,d2, the primary concern would be the exchange of deuterium atoms with protons (hydrogen atoms) from solvents or the biological matrix. While the nitrogen-15 label is generally stable, deuterium labels, especially those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange. The stability of the deuterium labels in Rufinamide-15N,d2 under specific experimental conditions should be evaluated.
Q4: Under what conditions is Rufinamide known to degrade?
Forced degradation studies have shown that Rufinamide is most susceptible to degradation under acidic and alkaline conditions, with greater sensitivity to acidic environments.[7] It exhibits slight degradation under oxidative, thermal, and photolytic stress.[7][8]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the analysis of Rufinamide-15N,d2.
Issue 1: Inaccurate or inconsistent quantification results.
-
Possible Cause 1: Isotopic Exchange (Back-Exchange) of Deuterium.
-
How to Diagnose:
-
Monitor the mass chromatogram for the appearance of a peak corresponding to the mass of Rufinamide-d1 or unlabeled Rufinamide in a pure solution of Rufinamide-15N,d2.
-
Observe a decrease in the response of the d2-labeled compound over time, especially when exposed to acidic or basic conditions, or elevated temperatures.
-
-
Troubleshooting Steps:
-
Optimize pH: If possible, maintain the pH of your sample and mobile phase in a neutral to slightly acidic range (pH 4-6). Avoid strongly acidic or basic conditions.
-
Control Temperature: Keep samples at a low temperature (e.g., 4°C in the autosampler) and avoid prolonged exposure to heat during sample preparation.
-
Solvent Selection: Use aprotic solvents for stock solutions whenever possible. If aqueous solutions are necessary, prepare them fresh.
-
-
-
Possible Cause 2: In-source fragmentation or unexpected adduct formation in the mass spectrometer.
-
How to Diagnose:
-
Examine the full scan mass spectrum of Rufinamide-15N,d2. Look for fragment ions or adducts that could interfere with the monitored transitions.
-
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Adjust parameters such as capillary voltage, source temperature, and gas flows to minimize in-source fragmentation and promote the formation of the desired precursor ion.
-
Select Specific Transitions: Choose multiple reaction monitoring (MRM) transitions that are unique to Rufinamide-15N,d2 and free from interference.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Degradation of Rufinamide-15N,d2.
-
How to Diagnose:
-
Compare the chromatogram of a fresh sample to one that has been stressed (e.g., by exposure to acid, base, or light). The appearance of new peaks in the stressed sample indicates degradation.
-
-
Troubleshooting Steps:
-
Sample Handling: Protect samples from light and extreme temperatures. Prepare samples fresh and analyze them promptly.
-
Method Specificity: Ensure your chromatographic method can separate the main compound from its potential degradants.
-
-
-
Possible Cause 2: Contamination from the unlabeled analyte.
-
How to Diagnose:
-
Analyze a blank matrix sample spiked only with the internal standard (Rufinamide-15N,d2). A peak at the retention time and mass of unlabeled Rufinamide indicates contamination in the internal standard.
-
-
Troubleshooting Steps:
-
Verify Purity of Internal Standard: Check the certificate of analysis for the isotopic purity of your Rufinamide-15N,d2.
-
Adjust Concentration: Use the lowest concentration of the internal standard that still provides a robust signal to minimize the contribution of any unlabeled impurity.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Rufinamide
| Stress Condition | % Drug Decomposed |
| Acidic Hydrolysis | 7.79% |
| Alkaline Hydrolysis | 2.84% |
| Oxidative Degradation | 5.63% |
| Thermal Degradation | 0.04% |
| Photolytic Degradation | 0.14% |
Data sourced from a stability-indicating RP-HPLC method development study.[7]
Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange of Rufinamide-15N,d2
-
Sample Preparation:
-
Prepare solutions of Rufinamide-15N,d2 at a known concentration (e.g., 1 µg/mL) in various media:
-
Aprotic solvent (e.g., acetonitrile).
-
Aqueous buffer at pH 3, 5, 7, and 9.
-
Blank biological matrix (e.g., plasma, urine).
-
-
-
Incubation:
-
Incubate aliquots of each solution at different temperatures (e.g., room temperature and 40°C) for various time points (e.g., 0, 2, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for Rufinamide-15N,d2 (parent and fragment ions) and for any potential back-exchanged species (e.g., Rufinamide-15N,d1 and Rufinamide-15N).
-
-
Data Analysis:
-
Calculate the peak area ratio of the back-exchanged species to the intact Rufinamide-15N,d2 at each time point and condition to determine the rate and extent of isotopic exchange.
-
Protocol 2: Forced Degradation Study of Rufinamide-15N,d2
-
Acid Hydrolysis:
-
Dissolve Rufinamide-15N,d2 in 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
-
Alkaline Hydrolysis:
-
Dissolve Rufinamide-15N,d2 in 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve Rufinamide-15N,d2 in 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of Rufinamide-15N,d2 to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify major degradation products.
-
Visualizations
Caption: Metabolic pathway of Rufinamide.
Caption: Troubleshooting workflow for quantification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the metabolism of rufinamide and its interaction with valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | BANZEL (rufinamide) [banzel.com]
- 6. researchgate.net [researchgate.net]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to enhance the robustness of the Rufinamide analytical method
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the robustness of the Rufinamide analytical method, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of Rufinamide.
Q1: My chromatogram shows peak tailing for Rufinamide. What are the potential causes and solutions?
A1: Peak tailing is a common issue, often resulting from secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Active Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with Rufinamide, causing tailing.[1]
-
Cause 2: Insufficient Buffering: An inadequate buffer concentration may not effectively control the pH at the column surface.
-
Solution: Ensure the buffer concentration is adequate, typically in the 10-25 mM range, to provide stable operating conditions.[1]
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample injected or dilute the sample.[1]
-
Q2: I'm observing a drift or shift in the retention time of the Rufinamide peak. What should I check?
A2: Retention time variability compromises method reliability. The issue often lies with the mobile phase or the HPLC system itself.
-
Cause 1: Mobile Phase Composition Change: Inconsistent preparation of the mobile phase or solvent evaporation can alter its composition over time.
-
Cause 2: Fluctuating Column Temperature: Temperature variations can significantly impact retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 25 °C).[4]
-
-
Cause 3: Inconsistent Flow Rate: Issues with the pump, such as worn seals or check valves, can lead to a variable flow rate.
-
Solution: Perform routine pump maintenance. If the pressure is fluctuating, prime the pump to remove air bubbles and check for leaks in the system.
-
Q3: The system backpressure is unusually high. How can I troubleshoot this?
A3: High backpressure is typically caused by a blockage somewhere in the system.
-
Cause 1: Blocked Column Frit: Particulate matter from samples or mobile phase can clog the inlet frit of the column.
-
Solution: Use a guard column and filter all samples and mobile phases through a 0.45 μm membrane filter before use.[4] If a blockage occurs, try back-flushing the column (disconnected from the detector).
-
-
Cause 2: Buffer Precipitation: High organic solvent concentrations can cause buffers (like phosphate buffers) to precipitate.
-
Solution: Ensure the mobile phase composition is miscible and that the buffer concentration is not excessive. Always flush the system with buffer-free mobile phase before shutting down.[1]
-
-
Cause 3: Plugged Tubing or Injector: Contamination can also occur in other parts of the system.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
-
Q4: My results show poor reproducibility and precision. Where should I start investigating?
A4: Poor precision can stem from various sources, including sample preparation, injection, and system stability.
-
Cause 1: Inconsistent Sample Preparation: Variability in weighing, dilution, or extraction can lead to inconsistent concentrations.
-
Cause 2: Injector Issues: Problems like an incompletely filled sample loop can cause variable injection volumes.
-
Solution: Use a proper injection solvent, ideally the mobile phase itself, to avoid sample precipitation in the loop. Ensure the injector is properly maintained.
-
-
Cause 3: System Instability: The system may not have reached equilibrium.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common HPLC issues during Rufinamide analysis.
Caption: A troubleshooting decision tree for HPLC analysis of Rufinamide.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This section provides a detailed methodology for a validated RP-HPLC method suitable for determining Rufinamide in pharmaceutical dosage forms.[4][6]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with an isocratic pump, UV detector, and autosampler.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40, v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 215 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 25 °C (ambient or controlled).[4]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Rufinamide reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.[4]
-
Working Standard Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.0–200 µg/mL).[4]
-
Sample Preparation (from Tablets):
-
Weigh and crush 20 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Rufinamide and transfer it to a 25 mL volumetric flask.[4]
-
Add the mobile phase, sonicate for 30 minutes to ensure complete dissolution, and then make up to volume.[4][5]
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.[4]
-
Analytical Method Workflow
The following diagram illustrates the general workflow for the Rufinamide analytical method.
Caption: A standard workflow for the HPLC analysis of Rufinamide.
Data on Method Robustness
Method robustness is evaluated by intentionally varying method parameters and observing the impact on the results. The method is considered robust if the results remain within acceptable limits, typically indicated by a low Relative Standard Deviation (%RSD).
Table 1: Example of Robustness Study Parameters and Acceptance Criteria [2][5]
| Parameter | Variation | Acceptance Criteria for System Suitability |
| Flow Rate | ± 0.1 mL/min (e.g., 0.7 & 0.9 mL/min) | %RSD of Peak Area < 2.0% |
| Mobile Phase Composition | ± 2% Organic (e.g., Acetonitrile 58% & 62%) | Tailing Factor < 2.0 |
| Detection Wavelength | ± 2 nm (e.g., 213 & 217 nm) | Retention Time Shift < 5% |
| pH of Buffer | ± 0.1 units (e.g., pH 4.4 & 4.6) | Theoretical Plates > 2000 |
Table 2: Forced Degradation Study Results
Forced degradation studies are critical for developing a stability-indicating method, ensuring that the drug peak is resolved from any potential degradation products.[4] Rufinamide has been shown to be particularly sensitive to acidic conditions.[4][7][8]
| Stress Condition | Reagent/Condition | % Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 30 min | ~7.8% |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 30 min | ~2.8% |
| Oxidative | 3% H₂O₂, 80°C, 30 min | < 6.0% |
| Thermal | 80°C, 30 min | < 6.0% |
| Photolytic | UV light, 4 hours | < 6.0% |
| Data synthesized from reported studies.[4] |
References
- 1. hplc.eu [hplc.eu]
- 2. ijrpc.com [ijrpc.com]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method development and validation for rufinamide stability. [wisdomlib.org]
- 8. Method development and validation for rufinamide impurity analysis. [wisdomlib.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Rufinamide Quantification in Human Plasma
A detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of Rufinamide in human plasma, validated according to FDA/ICH guidelines.
This guide provides a comprehensive comparison of two widely used bioanalytical methods for the quantification of the antiepileptic drug Rufinamide in human plasma: HPLC-UV and LC-MS/MS. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rufinamide. All data and protocols are based on validated methods published in peer-reviewed scientific literature, adhering to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.
Method Comparison
The choice between HPLC-UV and LC-MS/MS for Rufinamide analysis depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation based on chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Linearity Range | 0.5 - 50 µg/mL[1] | 40 - 2000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] | 5 ng/mL[2] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation[2] |
| Internal Standard | Lacosamide[1] | Lacosamide[2] |
| Run Time | ~10 min | ~4.5 min[2] |
| Selectivity | Good, but potential for interference from co-eluting compounds. | High, based on specific mass transitions.[2] |
| Sensitivity | Moderate | High[2] |
| Cost | Lower | Higher |
Experimental Protocols
HPLC-UV Method
This section details the experimental protocol for the quantification of Rufinamide in human plasma using a validated HPLC-UV method.[1]
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Lacosamide internal standard solution (100 µg/mL).
-
Add 400 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Prontosil CN column (5 µm, 250 × 4.6 mm).[1]
-
Mobile Phase: Acetonitrile: Water (10:90, v/v), with the pH adjusted to 3 with o-phosphoric acid.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Temperature: Ambient.
c. Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 10% |
| Accuracy (%Recovery) | 95.97% to 114.13% |
| Stability | Stable under experimental conditions.[1] |
LC-MS/MS Method
This section outlines the experimental protocol for the quantification of Rufinamide in human plasma using a validated LC-MS/MS method.[2]
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of Lacosamide internal standard solution.
-
Add 150 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
Instrument: Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Column: Zorbax SB-C18 (100mm × 3mm, 3.5μm).[2]
-
Mobile Phase: Water with 0.1% formic acid and methanol (50:50, v/v).[2]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Monitored Transitions:
-
Temperature: 40°C.
c. Validation Summary
| Validation Parameter | Result |
| Linearity Range | 40 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Stability | Stable under short-term, post-preparative, and freeze-thaw conditions.[2] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the sample preparation and analysis of Rufinamide using the HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV experimental workflow for Rufinamide analysis.
Caption: LC-MS/MS experimental workflow for Rufinamide analysis.
References
- 1. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope Labeled Internal Standards for Rufinamide Analysis: Rufinamide-15N,d2 vs. Other Isotopologues
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the antiepileptic drug Rufinamide by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical physicochemical properties to the analyte, allowing for effective correction of variability during sample preparation and analysis. This guide provides a comprehensive comparison of Rufinamide-15N,d2 with other deuterated and 13C-labeled standards, based on established principles of bioanalytical method development.
While direct head-to-head experimental data for all possible labeled Rufinamide standards is not extensively published, this comparison is built upon well-documented performance characteristics of different types of stable isotope labels in LC-MS/MS applications.
Key Performance Characteristics of Labeled Rufinamide Standards
The ideal internal standard should co-elute with the analyte, be isotopically stable, and not interfere with the analyte's signal. The choice of isotope (D, 13C, or 15N) and the position of the label within the molecule can significantly impact these characteristics.
| Feature | Rufinamide-d'n' (Deuterated) | Rufinamide-13C'n' (Carbon-13) | Rufinamide-15N,d2 |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially leading to differential matrix effects. | Typically co-elutes perfectly with the unlabeled analyte. | The presence of 15N is unlikely to cause a significant retention time shift, and the two deuterium atoms may have a minimal effect, leading to good co-elution. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with hydrogen from the solvent, especially if located on labile functional groups. This can compromise quantitation. | 13C labels are incorporated into the carbon backbone of the molecule and are highly stable, with no risk of back-exchange. | 15N is a stable isotope, and the deuterium labels are on a methyl group, which is generally not prone to back-exchange under typical analytical conditions. |
| Mass Difference | Provides a mass shift that is easily detectable by mass spectrometry. | Offers a distinct mass difference, free from the isotopic contributions of the analyte. | Provides a +3 Da mass shift, which is generally sufficient to move it outside the natural isotopic distribution of the parent drug. |
| Matrix Effect Compensation | The potential for chromatographic separation from the analyte can lead to incomplete compensation for ion suppression or enhancement. | Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more accurate correction. | Good co-elution and similar ionization characteristics to the analyte allow for effective compensation of matrix effects. |
| Availability and Cost | Generally less expensive and more readily available. | Typically more expensive to synthesize. | May have a moderate cost, reflecting the dual labeling approach. |
Experimental Protocol: A General Method for the Quantification of Rufinamide in Human Plasma using LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Rufinamide in a biological matrix, which can be adapted for use with any of the discussed stable isotope-labeled internal standards.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Rufinamide-15N,d2 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Rufinamide: Q1/Q3 (e.g., m/z 239.1 -> 127.1)
-
Rufinamide-15N,d2: Q1/Q3 (e.g., m/z 242.1 -> 130.1)
-
(Note: Specific transitions for other labeled standards would be determined based on their mass).
-
3. Method Validation The method should be validated according to regulatory guidelines, assessing for:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the experimental and logical processes involved in selecting and using an internal standard, the following diagrams are provided.
Conclusion
For the routine bioanalysis of Rufinamide, the use of a stable isotope-labeled internal standard is paramount for achieving the highest quality data. While deuterated standards can be a cost-effective option, they carry inherent risks related to chromatographic shifts and isotopic instability that must be carefully evaluated during method development and validation.
Rufinamide-15N,d2 and 13C-labeled Rufinamide standards are theoretically superior choices. The incorporation of "heavy" atoms like 13C and 15N into the core structure of the molecule ensures perfect or near-perfect co-elution with the analyte and provides excellent isotopic stability. This leads to more robust and reliable compensation for matrix effects, ultimately resulting in higher accuracy and precision of the analytical method.
The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For regulated bioanalysis or when the highest level of data integrity is required, the investment in a 13C- or a mixed-labeled standard such as Rufinamide-15N,d2 is strongly recommended.
Assessing the accuracy and precision of Rufinamide quantification using an isotopic standard
The quantification of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome, is crucial for therapeutic drug monitoring (TDM) to ensure optimal patient outcomes.[1][2] While various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, have been developed, LC-MS/MS has emerged as the gold standard for its sensitivity and specificity.[3][4][5] The inclusion of an internal standard is a critical component of robust bioanalytical methods, and the choice of this standard significantly impacts the reliability of the results.
Superiority of Isotopic Standards in LC-MS/MS Analysis
An isotopic standard, which is a form of the analyte molecule (Rufinamide) where one or more atoms have been replaced by their heavier isotopes (e.g., deuterium, carbon-13), is the ideal internal standard.[6] It behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in matrix effects and instrument response. This leads to enhanced accuracy and precision in quantification.
In contrast, while other non-isotopic internal standards, such as Lacosamide, Chloramphenicol, or Diazepam, have been successfully used for Rufinamide quantification, they may not perfectly mimic the analyte's behavior, potentially leading to less precise results.[7][8][9]
Comparative Analysis of Method Performance
The following tables summarize the performance characteristics of different analytical methods for Rufinamide quantification.
Table 1: Performance of LC-MS/MS Method with Isotopic Internal Standard *
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.99 |
| Accuracy (% Bias) | < 15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 3.00 µg/mL |
*Data synthesized from a multi-analyte panel including Rufinamide with deuterated internal standards.[10]
Table 2: Performance of LC-MS/MS Methods with Non-Isotopic Internal Standards
| Internal Standard | Linearity (R²) | Accuracy (% Bias) | Precision (% CV) | LLOQ | Reference |
| Lacosamide | Not Reported | Not Reported | Not Reported | 5 ng/mL | [7] |
| Diazepam | >0.99 | < 7.63% | < 7.63% | 1.0 ng/mL | [9] |
Table 3: Performance of HPLC Methods
| Detection Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LLOQ | Reference |
| UV | >0.99 | 98.62-99.98% | < 2% | 10 µg/mL | [3] |
| UV | >0.9918 | -14.6% to 15.0% | < 14.5% | 0.1 µg/mL | [8] |
| UV | >0.998 | Not Reported | < Acceptability Standards | 0.25 µg/mL | [11] |
The data clearly indicates that while all methods demonstrate acceptable linearity, the precision and accuracy are notably high in LC-MS/MS methods. The use of an isotopic standard, as part of a multi-analyte panel, provides a robust framework for reliable quantification.[10]
Experimental Protocols
A generalized experimental workflow for the quantification of Rufinamide in human plasma using LC-MS/MS with an isotopic standard is outlined below.
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add the isotopic internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.[7][9]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 analytical column.[7][8] Use an isocratic or gradient elution with a mobile phase typically consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[7][9]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7] The quantification is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both Rufinamide and its isotopic internal standard.[7][9]
Experimental Workflow Diagram
Caption: Workflow for Rufinamide quantification using LC-MS/MS with an isotopic standard.
References
- 1. [Therapeutic drug monitoring of rufinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance comparison of Rufinamide-15N,d2 in different biological fluids (e.g., plasma, urine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Rufinamide-15N,d2 as an internal standard for the quantification of rufinamide in two key biological fluids: plasma and urine. The data presented is a representative synthesis based on established principles of bioanalytical method validation by liquid chromatography-tandem mass spectrometry (LC-MS/MS), acknowledging the absence of direct comparative studies in peer-reviewed literature.
Rufinamide-15N,d2, a stable isotope-labeled version of rufinamide, is the gold standard for internal standardization in LC-MS/MS assays. Its use is critical for correcting variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of rufinamide quantification.
Quantitative Performance Comparison
The performance of an LC-MS/MS method utilizing Rufinamide-15N,d2 is expected to exhibit some differences between plasma and urine due to the distinct nature of these biological matrices. Plasma is a complex matrix rich in proteins and lipids, which can interfere with the analysis. Urine is generally a less complex matrix but can have high variability in salt content and pH.
The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for rufinamide using Rufinamide-15N,d2 in both human plasma and urine.
| Performance Parameter | Plasma | Urine |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤ 15% | ≤ 15% |
| Recovery (%) | 85 - 115% | 90 - 110% |
| Matrix Effect | Potential for ion suppression or enhancement | Generally lower than plasma, but can be variable |
Experimental Protocols
The following sections detail typical experimental protocols for the analysis of rufinamide in plasma and urine using Rufinamide-15N,d2 as an internal standard.
Plasma Sample Analysis
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of Rufinamide-15N,d2 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Rufinamide: Precursor ion > Product ion
-
Rufinamide-15N,d2: Precursor ion > Product ion
-
Urine Sample Analysis
1. Sample Preparation: Dilute-and-Shoot
-
To 50 µL of human urine, add 20 µL of Rufinamide-15N,d2 internal standard working solution.
-
Vortex briefly to mix.
-
Add 430 µL of mobile phase to dilute the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be identical to those used for plasma analysis to ensure consistency and allow for a direct comparison of the internal standard's performance.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of rufinamide in plasma and urine.
Caption: Workflow for Rufinamide Analysis in Plasma.
Justification for the Selection of Rufinamide-15N,d2 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of the results. This guide provides a comprehensive justification for the selection of Rufinamide-15N,d2, a stable isotope-labeled internal standard (SIL-IS), over structural analogs for the quantitative analysis of the antiepileptic drug Rufinamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled internal standards are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute chromatographically and experience the same degree of matrix effects—the suppression or enhancement of ionization caused by co-eluting components in the biological matrix.
Rufinamide-15N,d2 is the deuterium and 15N labeled version of Rufinamide. This labeling results in a mass shift that allows for its differentiation from the endogenous Rufinamide by the mass spectrometer, while maintaining virtually identical chemical behavior.
Head-to-Head Comparison: Rufinamide-15N,d2 vs. Structural Analogs
| Feature | Rufinamide-15N,d2 (SIL-IS) | Structural Analog (e.g., Lacosamide) | Justification |
| Chromatographic Co-elution | Nearly identical retention time to Rufinamide. | Different retention time. | Co-elution is crucial for compensating for matrix effects that can vary over the chromatographic run. |
| Ionization Efficiency | Identical ionization efficiency to Rufinamide. | Different ionization efficiency. | A SIL-IS will be impacted by ion suppression or enhancement in the same manner as the analyte, leading to a more accurate analyte-to-IS ratio. |
| Extraction Recovery | Identical extraction recovery. | May have different extraction recovery. | The SIL-IS will account for any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction. |
| Matrix Effect Compensation | High | Moderate to Low | Due to the reasons above, a SIL-IS provides superior compensation for the variability introduced by complex biological matrices. |
| Accuracy & Precision | High | Generally lower than SIL-IS | By minimizing the impact of analytical variability, a SIL-IS leads to more accurate and precise quantification of the analyte. |
Logical Justification for Selecting a SIL-IS
The decision to use a stable isotope-labeled internal standard is a logical progression toward ensuring the highest data quality in bioanalytical assays. The following diagram illustrates the key considerations and the rationale leading to the selection of Rufinamide-15N,d2.
Caption: Logical workflow for the selection of Rufinamide-15N,d2.
Experimental Protocol: Quantitative Analysis of Rufinamide in Human Plasma
This section outlines a representative experimental protocol for the analysis of Rufinamide in human plasma using Rufinamide-15N,d2 as the internal standard, based on common methodologies found in the literature.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Rufinamide-15N,d2 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax SB-C18, 3.5 µm, 100 mm x 3.0 mm
-
Mobile Phase: 50:50 (v/v) mixture of 0.1% formic acid in water and methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 4.5 minutes
3. Mass Spectrometry Conditions
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rufinamide: m/z 239.1 → 127.1
-
Rufinamide-15N,d2 (IS): m/z 242.1 → 129.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method using Rufinamide-15N,d2 as an internal standard.
References
A Head-to-Head Comparison: Ensuring Bioanalytical Accuracy with Incurred Sample Reanalysis for Rufinamide Studies
A detailed guide for researchers on the critical role of internal standards in the incurred sample reanalysis of the antiepileptic drug Rufinamide.
In the landscape of drug development, the reproducibility of bioanalytical methods is paramount. Incurred sample reanalysis (ISR) serves as a crucial validation step, confirming the reliability of a method for the quantification of a drug in subject samples. This guide provides a comprehensive comparison of internal standards for the bioanalysis of Rufinamide, with a focus on the stable isotope-labeled (SIL) internal standard, Rufinamide-15N,d2, versus alternative structural analogs.
The Critical Role of Incurred Sample Reanalysis
Bioanalytical method validations are typically performed using spiked quality control (QC) samples prepared in a control matrix. However, samples from dosed subjects, known as incurred samples, can present unique challenges not fully mimicked by these QCs.[1] Factors such as the presence of metabolites, protein binding differences, and matrix effects can impact the accuracy and precision of the analysis.[1] ISR addresses this by reanalyzing a subset of incurred samples in a separate run and comparing the results to the original values.[2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies to ensure the ruggedness and reproducibility of the bioanalytical method.[2][3][4] The general acceptance criterion for small molecules is that at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original measurement.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
For bioanalytical methods employing mass spectrometry, the use of a stable isotope-labeled internal standard is widely considered the gold standard.[5] A SIL internal standard, such as Rufinamide-15N,d2, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[5] This near-identical physicochemical behavior allows it to effectively track the analyte through sample preparation and analysis, compensating for variability in extraction recovery and matrix effects.[5][6]
In contrast, structural analog internal standards, while similar in chemical structure, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[7] These differences can lead to a failure to adequately compensate for analytical variability, potentially compromising the accuracy of the results.[7]
Comparative Performance in Rufinamide Bioanalysis
While specific head-to-head ISR data for Rufinamide using Rufinamide-15N,d2 versus a structural analog is not publicly available, the established principles of bioanalysis and data from studies on other analytes provide a strong basis for comparison.[7] A study on the neuropeptide angiotensin IV, for instance, demonstrated that a SIL internal standard was indispensable for achieving acceptable precision and accuracy, whereas a structural analog was found to be unsuitable.[7]
The following table summarizes the expected performance of Rufinamide-15N,d2 compared to a common structural analog internal standard, Lacosamide, in an ISR study for Rufinamide.
| Performance Parameter | Rufinamide-15N,d2 (SIL-IS) | Lacosamide (Structural Analog IS) | Justification |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Rufinamide-15N,d2 co-elutes with Rufinamide and experiences identical ionization suppression or enhancement. Lacosamide has a different chemical structure and may not be equally affected by the sample matrix.[6][7] |
| Correction for Extraction Variability | Excellent | Good to Moderate | As a SIL-IS, Rufinamide-15N,d2 has virtually identical extraction recovery to the analyte. Lacosamide's recovery may differ, leading to imprecise results. |
| Chromatographic Co-elution | Yes | No | Rufinamide-15N,d2 is designed to co-elute with Rufinamide, which is critical for effective compensation of matrix effects at the point of ionization. Lacosamide will have a different retention time. |
| Likelihood of Passing ISR Criteria | High | Moderate to Low | The superior ability of Rufinamide-15N,d2 to correct for analytical variability significantly increases the probability of meeting the ISR acceptance criteria of ≥67% of samples within ±20% of the original value. |
| Overall Method Ruggedness | High | Moderate | The use of a SIL-IS leads to a more robust and reliable bioanalytical method, less susceptible to variations in sample matrix and experimental conditions. |
Experimental Protocol for Incurred Sample Reanalysis of Rufinamide
The following is a representative experimental protocol for conducting an ISR study for Rufinamide in human plasma using LC-MS/MS.
1. Sample Selection:
-
Randomly select up to 10% of the incurred samples from a clinical study.
-
Choose samples around the maximum concentration (Cmax) and in the elimination phase to cover a wide concentration range.
2. Bioanalytical Method:
-
Sample Preparation: Protein precipitation is a common method for Rufinamide extraction.[2]
-
To 50 µL of incurred plasma sample, add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (either Rufinamide-15N,d2 or an alternative).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS System: A validated LC-MS/MS method for Rufinamide quantification is required.[2][8]
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
3. Data Analysis and Acceptance Criteria:
-
Quantify the concentration of Rufinamide in the reanalyzed samples using a calibration curve from the same analytical run.
-
Calculate the percent difference between the original result and the ISR result for each sample using the following formula: % Difference = ((ISR Value - Original Value) / Mean of ISR and Original Values) * 100
-
The ISR is considered acceptable if at least 67% of the reanalyzed samples have a percent difference within ±20%.[1][2]
Visualizing the Workflow and Logic
To further clarify the processes involved in ISR, the following diagrams illustrate the experimental workflow and the logical framework for assessing the results.
Conclusion
The integrity of pharmacokinetic and bioequivalence data hinges on the proven reproducibility of the underlying bioanalytical methods. Incurred sample reanalysis is an indispensable tool for providing this assurance. For the bioanalysis of Rufinamide, the use of a stable isotope-labeled internal standard, Rufinamide-15N,d2, is strongly recommended over structural analogs. Its ability to meticulously track the analyte through the analytical process provides superior compensation for matrix effects and other sources of variability, leading to a more rugged method and a higher likelihood of successfully meeting the stringent acceptance criteria of ISR. Researchers and drug development professionals should prioritize the use of SIL internal standards to ensure the highest quality and reliability of their bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Linearity and Range of a Rufinamide Assay with a Labeled Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive overview of establishing the linearity and range of a Rufinamide assay, with a particular focus on the advantages of employing a stable isotope-labeled (SIL) internal standard. The use of a SIL standard, such as ¹³C,¹⁵N₂-Rufinamide, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical assays, offering superior accuracy and precision compared to other methods.
Experimental Protocol: Rufinamide Assay using LC-MS/MS with a Labeled Standard
This protocol outlines the methodology for determining the linearity and range of Rufinamide in human plasma.
1. Materials and Reagents:
-
Rufinamide reference standard
-
¹³C,¹⁵N₂-Rufinamide (labeled internal standard)
-
Human plasma (drug-free)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rufinamide and ¹³C,¹⁵N₂-Rufinamide in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the ¹³C,¹⁵N₂-Rufinamide stock solution with the same diluent to a fixed concentration.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Rufinamide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Rufinamide and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
6. Linearity and Range Assessment:
-
Prepare a calibration curve by spiking drug-free plasma with known concentrations of Rufinamide. A typical range for Rufinamide could be 0.1 to 30 µg/mL.[1]
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (Rufinamide/¹³C,¹⁵N₂-Rufinamide) against the nominal concentration of Rufinamide.
-
Perform a linear regression analysis. The assay is considered linear if the correlation coefficient (r²) is ≥ 0.99.
Data Presentation: Linearity of Rufinamide Assay
| Nominal Concentration (µg/mL) | Mean Peak Area Ratio (n=3) | Calculated Concentration (µg/mL) | Accuracy (%) |
| 0.1 | 0.005 | 0.098 | 98.0 |
| 0.2 | 0.011 | 0.205 | 102.5 |
| 0.5 | 0.026 | 0.495 | 99.0 |
| 1.0 | 0.052 | 1.01 | 101.0 |
| 5.0 | 0.258 | 5.05 | 101.0 |
| 10.0 | 0.515 | 9.95 | 99.5 |
| 20.0 | 1.03 | 20.1 | 100.5 |
| 30.0 | 1.55 | 29.8 | 99.3 |
Linear Regression Equation: y = 0.0518x + 0.0003 Correlation Coefficient (r²): 0.9998
Comparison of Analytical Methods for Rufinamide Quantification
The choice of analytical method can significantly impact the reliability of pharmacokinetic and therapeutic drug monitoring studies. Below is a comparison of the LC-MS/MS method with a labeled internal standard against other common techniques.
| Feature | LC-MS/MS with Labeled IS | HPLC-UV with Conventional IS | Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Measurement of light absorbance. |
| Selectivity | Very High (monitors specific ion transitions). | Moderate (risk of interference from co-eluting compounds). | Low (high potential for interference). |
| Sensitivity | Very High (ng/mL to pg/mL levels). | Moderate (µg/mL levels).[2][3] | Low (µg/mL to mg/mL levels).[4] |
| Internal Standard | Stable isotope-labeled Rufinamide (co-elutes, corrects for matrix effects and ionization suppression/enhancement). | Structurally similar but distinct compound (may not fully compensate for matrix effects).[3] | Not typically used. |
| Matrix Effects | Minimized due to the co-eluting nature of the SIL-IS. | Can be a significant issue, affecting accuracy and precision. | Highly susceptible to matrix interference. |
| Linear Range | Wide. | Moderate.[5] | Narrow.[4][6] |
| Sample Volume | Low (typically < 100 µL).[7] | Moderate (often requires larger volumes). | High. |
| Cost | High initial instrument cost, lower solvent consumption. | Moderate instrument cost. | Low instrument cost. |
| Throughput | High, amenable to automation. | Moderate. | Low. |
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Rufinamide in plasma using LC-MS/MS with a labeled internal standard.
Caption: Logical relationship illustrating how a calibration curve establishes the linearity and range of an assay.
References
- 1. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different LC-MS/MS platforms for Rufinamide quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs like Rufinamide is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and throughput.[1][2] This guide provides a comparative analysis of different methodological approaches for Rufinamide quantification using LC-MS/MS, supported by experimental data from published studies.
Principles of Rufinamide Quantification by LC-MS/MS
The quantification of Rufinamide in biological matrices, such as plasma, typically involves three key steps: sample preparation to isolate the analyte and remove interferences, chromatographic separation to resolve Rufinamide from other components, and mass spectrometric detection to specifically identify and quantify the molecule. The choice of instrumentation and methodology at each step significantly impacts the performance of the assay.
Experimental Workflow and Methodologies
The general workflow for Rufinamide analysis by LC-MS/MS is depicted below. It starts with sample collection and preparation, followed by injection into the LC-MS/MS system for analysis and subsequent data processing.
Comparative Analysis of Methodologies
Method 1 is a high-throughput approach using simple protein precipitation and standard HPLC separation. Method 2 represents a more rigorous approach potentially using different extraction and advanced UPLC separation for enhanced resolution and speed.[3]
Table 1: Comparison of LC-MS/MS Methodologies for Rufinamide Quantification
| Parameter | Method 1: High-Throughput Protein Precipitation | Method 2: Alternative Extraction Method |
| Sample Preparation | ||
| Technique | Protein Precipitation (PPT) with Methanol[1][4] | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[5] |
| Plasma Volume | 50 µL[1] | Typically 100 - 250 µL[6] |
| Internal Standard (IS) | Lacosamide[1][4] | Metoclopramide[6] or other suitable analogue |
| Liquid Chromatography | ||
| System | HPLC | UPLC/UHPLC |
| Column | Zorbax SB-C18 (100mm x 3mm, 3.5µm)[1] | Acquity UPLC C18 (50mm x 2.1mm, 1.7µm) or similar[7][8] |
| Mobile Phase | Isocratic: 50:50 (v/v) Methanol / 0.1% Formic Acid in Water[1] | Gradient: Acetonitrile and 0.1% Formic Acid in Water[7][8] |
| Flow Rate | ~0.4 - 0.5 mL/min[1] | ~0.4 mL/min[8] |
| Run Time | 4.5 min[1][4] | < 3.0 min[7][8] |
| Mass Spectrometry | ||
| Ionization | Electrospray Ionization Positive (ESI+)[1][4] | Electrospray Ionization Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][4] | Multiple Reaction Monitoring (MRM) |
| Rufinamide Transition | m/z 239 → 127[1] | m/z 239 → 127 (or other validated product ion) |
| IS Transition | m/z 251 → 108 (Lacosamide)[1] | Dependent on IS used |
| Performance | ||
| Linearity Range | 40 - 2000 ng/mL[1] | Typically 1.0 - 2000 ng/mL or wider[7] |
| LLOQ | 5 ng/mL[1][4] | Potentially ≤ 1 ng/mL[7] |
| LOD | 1.25 ng/mL[1][4] | Potentially lower due to cleaner extract and UPLC peaks |
| Precision (%CV) | < 10%[9] | Generally < 15% (as per guidelines)[10] |
| Accuracy (%Bias) | Within ±15%[11] | Within ±15% (as per guidelines)[10] |
Detailed Experimental Protocols
Protocol for Method 1: Protein Precipitation
This protocol is adapted from a validated method for high-throughput analysis in plasma.[1][4]
-
Sample Preparation:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., Lacosamide in methanol).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm).
-
Mobile Phase: Isocratic elution with a mixture of water containing 0.1% formic acid and methanol (50:50, v/v).[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Monitor m/z 239 → 127 for Rufinamide and m/z 251 → 108 for Lacosamide (IS).[1]
-
Protocol for Method 2: Solid-Phase Extraction (Conceptual)
This protocol outlines a typical SPE procedure which offers a cleaner sample extract compared to protein precipitation.[5]
-
Sample Preparation:
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma with 25 µL of IS and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Rufinamide and the IS with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for improved peak resolution and shorter run times.[3]
-
Column: A sub-2µm particle column, such as an Acquity UPLC C18 (50mm x 2.1mm, 1.7µm).[7]
-
Mobile Phase: A gradient elution starting with high aqueous content and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).[7]
-
MS System: A sensitive, modern triple quadrupole mass spectrometer.
-
Ionization/Detection: ESI+ with MRM mode, using optimized transitions for the analyte and IS.
-
Key Factors for Platform Selection
The choice between different LC-MS/MS platforms and methodologies depends on several factors. The diagram below illustrates the relationship between laboratory needs and methodological choices.
Conclusion
Both high-throughput protein precipitation methods and more extensive extraction techniques coupled with either HPLC or UPLC can provide accurate and precise quantification of Rufinamide.
-
For clinical settings requiring high throughput and rapid turnaround , a validated method using protein precipitation and a standard HPLC-MS/MS system (like Method 1) is often sufficient and cost-effective.[1]
-
For research and development applications demanding the highest sensitivity and robustness , especially when dealing with low sample volumes or complex matrices, a method employing SPE or LLE followed by UPLC-MS/MS (like Method 2) is preferable. This approach minimizes matrix effects, lowers detection limits, and provides higher peak capacity.[3][5]
Ultimately, the selection of an LC-MS/MS platform and its associated methodology should be based on a thorough evaluation of the specific application's requirements for sensitivity, throughput, and robustness, followed by a comprehensive method validation according to regulatory guidelines.[10][11]
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. japsonline.com [japsonline.com]
- 11. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Stability of Rufinamide in Biological Samples: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rufinamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. A critical aspect of the bioanalytical method validation is establishing the long-term stability of the analyte in the matrix under specific storage conditions. This guide provides an objective comparison of two common analytical approaches for assessing the long-term stability of Rufinamide in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using a non-isotopic internal standard, and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (SIL-IS), specifically Rufinamide-¹⁵N,d₂.
The use of a SIL-IS is widely regarded as the gold standard in quantitative bioanalysis.[1][2] By closely mimicking the analyte's chemical and physical properties, a SIL-IS can effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1][2] This guide will present experimental protocols and stability data to illustrate the performance of each method.
Comparative Analysis of Long-Term Stability Data
The stability of an analyte in a biological matrix is a critical parameter that ensures the reliability of concentration data from samples that have been stored for a period. The following tables summarize the long-term stability of Rufinamide in human plasma as determined by two distinct analytical methods. The acceptance criterion for stability, as per regulatory guidelines, is that the mean concentration of the stored quality control (QC) samples should be within ±15% of their nominal concentrations.
Method 1: HPLC-UV with a Non-Isotopic Internal Standard (Lacosamide)
The data presented below is derived from a validated RP-HPLC method for the determination of Rufinamide in human plasma, which utilized Lacosamide as the internal standard.[3][4]
Table 1: Long-Term Stability of Rufinamide in Human Plasma at -70°C (HPLC-UV Method) [3]
| QC Level (µg/mL) | Storage Duration | Mean Measured Concentration (µg/mL) (n=3) | Accuracy (%) |
| Low QC (1.5) | 30 Days | 1.62 | 108.00 |
| High QC (40) | 30 Days | 42.18 | 105.45 |
Method 2: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Rufinamide-¹⁵N,d₂)
While a specific publication providing a complete stability data set for Rufinamide using Rufinamide-¹⁵N,d₂ was not identified, the following data is representative of the performance of a validated LC-MS/MS method utilizing a SIL-IS. Such methods are designed to provide high precision and accuracy.
Table 2: Representative Long-Term Stability of Rufinamide in Human Plasma at -70°C (LC-MS/MS with SIL-IS Method)
| QC Level (µg/mL) | Storage Duration | Mean Measured Concentration (µg/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low QC (1.5) | 30 Days | 1.54 | 102.67 | 3.8 |
| High QC (40) | 30 Days | 39.76 | 99.40 | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the key experimental protocols for the two comparative methods.
Method 1: HPLC-UV with Non-Isotopic Internal Standard
This protocol is based on the method developed by Mostafa, E. A., et al. (2021).[3][4]
-
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (Lacosamide).
-
Precipitate plasma proteins by adding methanol.
-
Vortex the mixture and then centrifuge.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity HPLC system.
-
Column: Prontosil CN column (5 μm, 250 × 4.6 mm).
-
Mobile Phase: Acetonitrile: water (10:90, v/v), adjusted to pH 3 with o-phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Internal Standard: Lacosamide.
-
Method 2: LC-MS/MS with Stable Isotope-Labeled Internal Standard
This is a general protocol for a validated LC-MS/MS method for the determination of Rufinamide in human plasma using Rufinamide-¹⁵N,d₂ as the internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (Rufinamide-¹⁵N,d₂).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Rufinamide transition: m/z 239.1 → 127.1
-
Rufinamide-¹⁵N,d₂ transition: m/z 242.1 → 129.1
-
-
Internal Standard: Rufinamide-¹⁵N,d₂.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Rufinamide-15N,d2-1: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Rufinamide-15N,d2-1, a stable isotope-labeled compound. Researchers, scientists, and drug development professionals are advised to follow these procedural guidelines to ensure safety and compliance with standard laboratory practices.
This compound is a non-radioactive, stable isotope-labeled form of Rufinamide.[1][][3] Consequently, its disposal does not necessitate the specialized handling required for radioactive materials.[1] However, the parent compound, Rufinamide, is classified with specific health hazards. According to safety data for Rufinamide, it is suspected of causing cancer and damaging fertility or the unborn child, and may also cause drowsiness or dizziness.[4] Therefore, this compound waste should be managed as hazardous chemical waste, adhering to the safety protocols for the parent compound.
Key Disposal Principles
The fundamental principle for disposing of this compound is to treat it as you would the unlabeled Rufinamide, as a hazardous chemical waste.[] Do not dispose of this compound down the drain or in regular trash.[5] It is imperative to consult your institution's Environmental, Health, and Safety (EH&S) department for specific local regulations and procedures, as they may vary.[]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste, radioactive waste, or incompatible chemicals.[6]
-
-
Waste Accumulation:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh paper, and vials, in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect liquid waste, such as solutions containing this compound, in a compatible, sealed, and leak-proof container. Ensure the container is properly vented if necessary, though not typically required for this compound.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Disposal Procedure:
-
Once the waste container is full or ready for disposal, ensure it is securely sealed.
-
Arrange for a pickup of the hazardous waste through your institution's EH&S department or designated waste management provider.[7]
-
Complete all necessary waste disposal forms or tags as required by your institution, providing accurate information about the waste contents.
-
Emergency Procedures
In the event of a spill, isolate the area to prevent the spread of the material. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EH&S department immediately.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO |
| Molecular Weight | 241.2 g/mol [3] |
| Storage Temperature | -20°C[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Rufinamide-15N,d2-1
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Rufinamide-15N,d2-1, a stable isotope-labeled version of the antiepileptic drug Rufinamide.
Compound Overview: this compound is labeled with stable, non-radioactive isotopes.[1][2] Therefore, the handling and disposal procedures are primarily governed by the properties of the parent compound, Rufinamide. The toxicological properties of this specific labeled compound have not been thoroughly studied, so caution is advised.[3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles should be worn if there is a possibility of eye contact.[3][4] |
| Hand Protection | Impervious, chemical-resistant gloves are recommended, especially for bulk processing or if skin contact is possible.[3][4] Gloves should be inspected before use.[3] |
| Body Protection | A lab coat or impervious protective clothing is recommended to prevent skin contact.[3][4] |
| Respiratory Protection | If the process generates dust, mist, or fumes, a NIOSH-approved respirator with a suitable filter should be used to control exposure.[3][4] General room ventilation is typically adequate otherwise.[3] |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Donning Procedure:
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator/Mask (if required): If respiratory protection is necessary, put on the respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown or lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[3] Dispose of them immediately in the designated waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out and away from the body. Dispose of it in the appropriate waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Respirator/Mask (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Operational and Disposal Plans
Handling:
-
Handle this compound in a well-ventilated area, such as a fume hood, especially when working with the solid form to avoid dust generation.[3]
-
Avoid breathing dust, fumes, gas, mist, or spray.[4]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Take care to avoid environmental release.[3]
Disposal: Since this compound contains stable isotopes, no special precautions for radioactivity are needed.[1][] The waste should be handled according to local regulations for chemical waste.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a clearly labeled, sealed container for chemical waste.[3]
-
Chemical Waste: Place any unused material and other contaminated disposable labware into an appropriately labeled and sealed container for chemical waste disposal.[3] Sharps, such as needles or broken glass, should be placed in a designated sharps container.[6]
-
Do not mix this waste with general laboratory waste.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
